17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29IO2/c1-13(23)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(22)21(17,3)11-9-18(16)20/h4,7,15-18H,5-6,8-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYWDQNTPMUZEH-ZKHIMWLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4I)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4I)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475467 | |
| Record name | (3beta)-17-Iodoandrosta-5,16-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114611-53-9 | |
| Record name | (3beta)-17-Iodoandrosta-5,16-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate from Dehydroepiandrosterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate, a key intermediate in the preparation of pharmacologically active steroid compounds such as Abiraterone Acetate.[1][2] The synthesis commences from the readily available steroid precursor, dehydroepiandrosterone (DHEA).
The synthetic route involves a multi-step process, beginning with the formation of a hydrazone derivative of DHEA, followed by an iodination reaction to introduce the vinyl iodide functionality at the 17-position, and concluding with the acetylation of the 3β-hydroxyl group. This guide details the experimental protocols, presents quantitative data in a structured format, and provides visual diagrams of the reaction pathway and experimental workflow to facilitate a thorough understanding of the process.
Overall Synthesis Pathway
The conversion of dehydroepiandrosterone to 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate is a three-step process. The initial step involves the reaction of the ketone at C-17 of DHEA with hydrazine to form the corresponding hydrazone. This is followed by a Shapiro-type reaction where the tosylhydrazone is treated with a base and iodine to yield the 17-iodo-alkene. The final step is the protection of the 3β-hydroxyl group as an acetate.
Caption: Overall reaction scheme for the synthesis of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate from DHEA.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data from various sources.
Step 1: Synthesis of Dehydroepiandrosterone-17-hydrazone
The first step is the condensation of the 17-keto group of dehydroepiandrosterone with hydrazine hydrate to form the corresponding hydrazone. This reaction is typically carried out in an alcohol solvent.
Experimental Protocol:
To a stirred solution of dehydroepiandrosterone (1.0 mol) in ethanol (5.0 L), hydrazine hydrate (4.0 mol) is added, followed by a solution of hydrazine sulfate (0.005 mol) in water (20 ml). The mixture is stirred at room temperature. After completion of the reaction (monitored by TLC, typically 5 days), water is added to precipitate the product. The solid is collected by filtration, washed with water and diethyl ether, and then dried in vacuo to yield dehydroepiandrosterone-17-hydrazone as a white crystalline solid.[3]
| Parameter | Value | Reference |
| Starting Material | Dehydroepiandrosterone | [3] |
| Reagents | Hydrazine hydrate, Hydrazine sulfate | [3] |
| Solvent | Ethanol, Water | [3] |
| Molar Ratio (DHEA:Hydrazine Hydrate) | 1 : 4 | [3] |
| Reaction Time | 5 days | [3] |
| Temperature | Room Temperature | [3] |
| Yield | 94% | [3] |
| Product | Dehydroepiandrosterone-17-hydrazone | [3] |
Table 1: Quantitative data for the synthesis of Dehydroepiandrosterone-17-hydrazone.
Step 2: Synthesis of 17-Iodoandrosta-5,16-dien-3β-ol
This key step involves the conversion of the hydrazone intermediate to the vinyl iodide. The reaction is an oxidative iodination, often employing iodine in the presence of a non-nucleophilic base.
Experimental Protocol:
A solution of iodine (0.21 mol) in tetrahydrofuran (THF, 2 L) is cooled to 0°C. To this solution, 1,1,3,3-tetramethylguanidine (0.50 mol) is added. A solution of dehydroepiandrosterone-17-hydrazone (0.10 mol) in THF (750 ml) is then added slowly to the iodine solution over a period of 2 hours, maintaining the reaction temperature at 0°C. After the addition is complete, the mixture is filtered, and the filtrate is concentrated. The resulting oil is heated, cooled, and then dissolved in diethyl ether. The organic phase is washed, dried, and concentrated. The crude product is recrystallized to afford 17-Iodoandrosta-5,16-dien-3β-ol as white crystals.[3]
| Parameter | Value | Reference |
| Starting Material | Dehydroepiandrosterone-17-hydrazone | [3][4] |
| Reagents | Iodine, 1,1,3,3-Tetramethylguanidine | [3][4] |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | [3][4] |
| Molar Ratio (Hydrazone:Iodine:Base) | 1 : 2.1 : 5 | [3] |
| Reaction Time | 2 hours (addition) + workup | [3][4] |
| Temperature | 0°C | [3][4] |
| Yield | 83% - 92.4% | [3][4] |
| Product | 17-Iodoandrosta-5,16-dien-3β-ol | [3][4] |
Table 2: Quantitative data for the synthesis of 17-Iodoandrosta-5,16-dien-3β-ol.
Step 3: Synthesis of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate
The final step is the acetylation of the 3β-hydroxyl group to yield the target compound. This is a standard protection reaction.
Experimental Protocol:
To a stirred suspension of 17-Iodoandrosta-5,16-dien-3β-ol (10 mmol) in dry diethyl ether (150 ml) containing triethylamine (16 mmol) and a catalytic amount of 4-dimethylaminopyridine (0.1 mmol), acetyl chloride (14 mmol) is added. The mixture is stirred at ambient temperature for 12 hours. A white precipitate of triethylammonium chloride forms during the reaction. The mixture is then filtered, and the filtrate is concentrated to afford the crude product, which is then recrystallized to yield 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate.[3]
| Parameter | Value | Reference |
| Starting Material | 17-Iodoandrosta-5,16-dien-3β-ol | [3] |
| Reagents | Acetyl chloride, Triethylamine, 4-Dimethylaminopyridine | [3] |
| Solvent | Dry Diethyl ether | [3] |
| Molar Ratio (Alcohol:Acetyl Chloride:Base) | 1 : 1.4 : 1.6 | [3] |
| Reaction Time | 12 hours | [3] |
| Temperature | Ambient Temperature | [3] |
| Yield | 84% | [3] |
| Product | 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate | [3] |
Table 3: Quantitative data for the synthesis of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, from starting materials to the final purified product.
Caption: A step-by-step workflow diagram for the synthesis of the target compound.
Conclusion
The synthesis of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate from dehydroepiandrosterone is a well-established process that provides a crucial intermediate for the development of steroid-based pharmaceuticals. The protocols outlined in this guide, derived from published literature, offer a solid foundation for researchers in this field. The provided quantitative data allows for easy comparison of reaction conditions and expected outcomes. The visual representations of the synthesis pathway and experimental workflow are intended to provide a clear and concise understanding of the entire process. Careful execution of these steps is essential for achieving high yields and purity of the final product.
References
- 1. 17-Iodoandrosta-5,16-dien-3beta-ol | 32138-69-5 [chemicalbook.com]
- 2. 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate | 114611-53-9 [chemicalbook.com]
- 3. EP0721461B1 - Synthesis of 17-(3-pyridyl) steroids - Google Patents [patents.google.com]
- 4. 17-Iodoandrosta-5,16-dien-3beta-ol synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties and synthetic relevance of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate. This compound is a pivotal intermediate in the manufacturing of Abiraterone Acetate, a potent therapeutic agent. This guide consolidates available data on its synthesis, characterization, and chemical significance, offering detailed experimental protocols and workflow visualizations to support research and development efforts.
Chemical Identity and Properties
17-Iodoandrosta-5,16-dien-3β-ol 3-acetate is a synthetic steroidal compound whose importance is intrinsically linked to its role as a precursor to the anticancer drug Abiraterone Acetate.[1][2][3] While it is a well-established intermediate, detailed public data on its specific physical properties are limited. However, extensive data is available for its immediate precursor, 17-Iodoandrosta-5,16-dien-3β-ol.
Table 1: Chemical Identification of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate
| Identifier | Value |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[4] |
| CAS Number | 114611-53-9[2][3] |
| Molecular Formula | C₂₁H₂₉IO₂[3] |
| Molecular Weight | 440.37 g/mol [3] |
| Canonical SMILES | CC(=O)O[C@H]1CC[C@]2(C)[C@H]3CC[C@@]4(C)--INVALID-LINK--[C@@H]3CC=C2C1[4] |
Table 2: Physicochemical and Spectroscopic Data of Precursor 17-Iodoandrosta-5,16-dien-3β-ol (CAS: 32138-69-5)
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₇IO | [5] |
| Molecular Weight | 398.32 g/mol | [5] |
| Melting Point | 169-171 °C (lit. 175-176 °C) | [5][6][7] |
| Boiling Point | 447.5 ± 45.0 °C at 760 mmHg | [5] |
| Density | 1.5 ± 0.1 g/cm³ | [5] |
| ¹H NMR (300 MHz, CDCl₃) | δ 0.76 (s, 3H, 18-CH₃), 1.05 (s, 3H, 19-CH₃), 3.50 (br s, 1H, 3α-H), 5.35 (s, 1H, 6-H), 6.14 (s, 1H, 16-H) | [6][7] |
| IR (CHCl₃) cm⁻¹ | 2935, 1371, 1039, 862, 843, 799, 715, 665, 582, 566 | [6][7] |
Synthesis and Experimental Protocols
The primary role of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate is as a key vinyl iodide intermediate in the synthesis of Abiraterone Acetate from Dehydroepiandrosterone (DHEA).[8][9] The overall synthetic pathway involves the formation of a hydrazone, followed by a Barton vinyl iodide reaction and a subsequent Suzuki coupling. The 3β-acetate group is typically present from the starting material, DHEA acetate.
Synthesis of the 17-Hydrazone Intermediate
The initial step involves the conversion of the 17-keto group of Dehydroepiandrosterone Acetate (DHEA-OAc) into a hydrazone. This is a crucial precursor for the subsequent iodination reaction.
Experimental Protocol: Hydrazone Formation
-
To a stirred solution of Dehydroepiandrosterone-3-acetate in ethyl acetate, add hydrazine hydrate at ambient temperature.
-
Heat the reaction mixture to reflux for approximately 10 hours.
-
Monitor the reaction for the conversion of the starting material.
-
Upon completion, cool the mixture and isolate the hydrazone intermediate, which may precipitate from the solution.
-
Purification can be achieved through filtration and washing with a suitable solvent.
Synthesis of 17-Iodoandrosta-5,16-dien-3β-ol (Barton Vinyl Iodide Reaction)
The hydrazone intermediate is converted to the vinyl iodide via the Barton reaction. This reaction uses iodine in the presence of a non-nucleophilic base.[7]
Experimental Protocol: Vinyl Iodide Formation
-
Prepare a solution of iodine in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Add a strong, non-nucleophilic base, such as 1,1,3,3-tetramethylguanidine (TMG), to the cooled iodine solution.[6][7]
-
Separately, dissolve the hydrazone intermediate (from step 2.1) in anhydrous THF.
-
Slowly add the hydrazone solution dropwise to the iodine-base mixture over a period of 2 hours, maintaining the temperature at 0 °C.[6][7]
-
After the addition is complete, allow the reaction to proceed for a short duration.
-
Work-up the reaction by concentrating the mixture under vacuum.
-
The crude product can be purified by cooling to induce precipitation, followed by filtration and drying under vacuum to yield the product as a solid.[6][7]
Note: If starting from the 3β-ol hydrazone, this protocol yields 17-Iodoandrosta-5,16-dien-3β-ol. If the 3β-acetate hydrazone is used, the product would be the target compound, 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate.
Synthesis of Abiraterone Acetate via Suzuki Coupling
The vinyl iodide is then coupled with a pyridine borane derivative in a palladium-catalyzed Suzuki reaction to form Abiraterone, which is subsequently acetylated.[8][9][10]
Experimental Protocol: Suzuki Coupling and Acetylation
-
Dissolve the 17-iodo intermediate in a mixture of THF and methanol.[10]
-
Add diethyl(3-pyridyl)borane and a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride.[9][10]
-
Add an aqueous solution of a base, typically 2M sodium carbonate.[9][10]
-
Heat the biphasic mixture to reflux (approx. 60-70 °C) and stir for several hours until the reaction is complete, as monitored by HPLC or TLC.[10]
-
After cooling, separate the organic phase, wash with brine, and dry over magnesium sulfate.
-
Concentrate the organic layer to obtain crude Abiraterone.
-
For acetylation, dissolve the crude Abiraterone in a suitable solvent like toluene or methylene chloride.[10]
-
Cool the solution to 0-10 °C and add acetic anhydride, followed by a base such as triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10]
-
Stir the reaction for several hours at a low temperature.
-
Quench the reaction with water, separate the organic layer, wash, and concentrate to yield crude Abiraterone Acetate, which can be purified by recrystallization.[10]
Visualized Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the multi-step synthesis of Abiraterone Acetate, highlighting the position of the 17-iodo intermediate.
Caption: Synthetic pathway to Abiraterone Acetate via the 17-iodo intermediate.
Biological Context: Mechanism of Action of Abiraterone
While the 17-iodo intermediate is not biologically active itself, it is critical for synthesizing Abiraterone. Abiraterone is a potent inhibitor of the enzyme CYP17A1, which is essential for androgen biosynthesis. Blocking this pathway is the therapeutic mechanism for treating castration-resistant prostate cancer.
Caption: Abiraterone inhibits CYP17A1, blocking androgen synthesis and prostate cancer growth.
References
- 1. Synthesis and characterization of epoxide impurities of abiraterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate | 114611-53-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (3beta)-17-Iodoandrosta-5,16-dien-3-ol Acetate [lgcstandards.com]
- 5. echemi.com [echemi.com]
- 6. 17-Iodoandrosta-5,16-dien-3beta-ol synthesis - chemicalbook [chemicalbook.com]
- 7. 17-Iodoandrosta-5,16-dien-3beta-ol | 32138-69-5 [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents [patents.google.com]
- 10. WO2014188445A1 - PROCESS FOR THE PREPARATION OF (3β)-17-(3-PYRIDINYL)ANDROSTA-5,16-DIEN-3-YL ACETATE AND POLYMORPH THEREOF - Google Patents [patents.google.com]
Technical Guide: Spectroscopic and Synthetic Overview of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
For the attention of: Researchers, scientists, and drug development professionals.
This technical document provides a summary of the available spectroscopic data and synthetic methodologies related to 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate. It is important to note that while spectroscopic data for the precursor, 17-Iodoandrosta-5,16-dien-3beta-ol, is available, specific experimental spectroscopic data for the 3-acetate derivative is not readily found in the public domain. This guide therefore presents the data for the precursor and provides a likely synthetic route to the target compound based on established chemical transformations.
Spectroscopic Data
Comprehensive spectroscopic data for this compound is not available in published literature. However, data for its immediate precursor, 17-Iodoandrosta-5,16-dien-3beta-ol, has been reported and is summarized below. Researchers can expect characteristic changes in the spectra upon acetylation, notably in the ¹H and ¹³C NMR spectra around the 3-position and the appearance of a carbonyl stretch in the IR spectrum.
17-Iodoandrosta-5,16-dien-3beta-ol
Table 1: ¹H NMR Spectroscopic Data for 17-Iodoandrosta-5,16-dien-3beta-ol
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.14 | s | 16-H |
| 5.35 | s | 6-H |
| 3.50 | br s | 3α-H |
| 1.05 | s | 19-CH₃ |
| 0.76 | s | 18-CH₃ |
Solvent: CDCl₃, Frequency: 300 MHz[1][2]
Table 2: IR Spectroscopic Data for 17-Iodoandrosta-5,16-dien-3beta-ol
| Wavenumber (cm⁻¹) |
| 2935 |
| 1371 |
| 1039 |
| 862 |
| 843 |
| 799 |
| 715 |
| 665 |
| 582 |
| 566 |
Mass Spectrometry and ¹³C NMR Data: Experimental Mass Spectrometry and ¹³C NMR data for 17-Iodoandrosta-5,16-dien-3beta-ol are not readily available in the surveyed literature. The molecular formula for the compound is C₁₉H₂₇IO, with a corresponding molecular weight of 398.32 g/mol .[3]
Experimental Protocols
Synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol
The synthesis of the precursor alcohol is a key step. A common method involves the reaction of dehydroepiandrosterone-17-hydrazone with iodine.
Procedure:
-
A solution of iodine (0.21 mol) in tetrahydrofuran (THF, 2L) is prepared and cooled to 0°C in an ice/water bath.[4]
-
To this cooled solution, 1,1,3,3-tetramethylguanidine (0.50 mol) is added.[4]
-
A solution of dehydroepiandrosterone-17-hydrazone (0.10 mol) in THF (750ml) is then added slowly to the iodine solution over a period of approximately 2 hours, ensuring the temperature is maintained at 0°C.[4]
-
Upon completion of the reaction, the mixture is concentrated under vacuum.[1][2]
-
The residue is cooled in an ice bath and then dried under vacuum at room temperature to yield the solid product.[1][2]
Proposed Synthesis of this compound
The acetylation of the 3-beta-hydroxyl group can be achieved using standard laboratory procedures. The following protocol is adapted from the acetylation of a structurally similar steroidal compound.
Procedure:
-
Suspend finely powdered 17-Iodoandrosta-5,16-dien-3beta-ol in a dry, aprotic solvent such as diethyl ether or toluene.
-
Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension with stirring.
-
Cool the mixture in an ice bath and add acetyl chloride dropwise.
-
Allow the reaction to stir at ambient temperature for several hours (e.g., 12 hours) to ensure complete conversion.
-
Upon reaction completion, the resulting precipitate (triethylammonium chloride) can be removed by filtration.
-
The filtrate should be washed with water and saturated sodium bicarbonate solution, then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate, a key intermediate in the synthesis of the anti-prostate cancer drug, Abiraterone Acetate.[1] A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and the development of novel steroidal compounds.
Introduction
17-Iodoandrosta-5,16-dien-3β-ol 3-acetate is a synthetic steroid characterized by an androstane skeleton with key functional groups that give rise to a complex and informative NMR spectrum. These include a C5-C6 double bond, a vinyl iodide at C17, an acetate group at the 3β position, and two angular methyl groups at C18 and C19. The interpretation of its NMR spectra allows for the unambiguous structural confirmation and purity assessment of this important pharmaceutical intermediate.
¹H NMR Spectral Data
The ¹H NMR spectrum of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate is characterized by distinct signals corresponding to the olefinic, methine, methylene, and methyl protons of the steroid framework and the acetate moiety. The chemical shifts are influenced by the anisotropic effects of the double bonds and the electronegativity of the iodo and acetate substituents.
Below is a summary of the expected ¹H NMR chemical shifts. The assignments for the steroidal core are based on the known data for the precursor, 17-Iodoandrosta-5,16-dien-3β-ol, with adjustments for the acetylation at the 3β-position.[2][3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-16 | ~6.14 | s | - |
| H-6 | ~5.35 | d | ~4.8 |
| H-3 | ~4.5-4.7 | m | - |
| H-19 (CH₃) | ~1.05 | s | - |
| H-18 (CH₃) | ~0.76 | s | - |
| OAc (CH₃) | ~2.03 | s | - |
| Other Steroidal Protons | 0.8-2.5 | m | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The presence of the double bonds, the iodine atom, and the acetate group results in a wide dispersion of carbon signals. The chemical shifts for the acetylated compound are estimated based on the known effects of acetylation on the steroid A-ring.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Acetate) | ~170.5 |
| C-5 | ~140.8 |
| C-17 | ~130-135 |
| C-6 | ~121.5 |
| C-16 | ~100-105 |
| C-3 | ~73.8 |
| CH₃ (Acetate) | ~21.4 |
| C-19 (CH₃) | ~19.4 |
| C-18 (CH₃) | ~16.5 |
| Other Steroidal Carbons | 20-60 |
Experimental Protocols
The following provides a generalized methodology for the acquisition of high-quality NMR data for steroidal compounds like 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for steroids.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate using NMR spectroscopy.
Caption: Workflow for NMR data acquisition, processing, and structural elucidation.
References
Mass Spectrometry of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, a key intermediate in the synthesis of pharmaceuticals such as Abiraterone Acetate. Due to the limited availability of public domain mass spectral data for this specific compound, this document presents a predictive analysis based on the known fragmentation patterns of analogous steroidal structures, iodo-organic compounds, and acetylated molecules. This guide offers detailed, adaptable experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, alongside a hypothesized fragmentation pathway to aid in its identification and characterization.
Introduction
This compound is a steroidal compound of significant interest in synthetic medicinal chemistry. Its accurate identification and characterization are crucial for ensuring the purity and quality of active pharmaceutical ingredients derived from it. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. This guide outlines the expected mass spectrometric data and provides robust experimental protocols to facilitate its analysis.
Predicted Mass Spectrum Data
The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups and steroidal backbone. The following table summarizes the anticipated quantitative data from an Electron Ionization (EI) mass spectrum.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Origin |
| [M]+• | 440.1 | Molecular Ion |
| [M - CH3COOH]+• | 380.1 | Loss of acetic acid from the 3-acetate group |
| [M - I]+ | 313.2 | Cleavage of the C-I bond at position 17 |
| [M - I - CH3COOH]+ | 253.2 | Sequential loss of iodine and acetic acid |
| [C19H27O2]+ | 299.2 | Fragment containing the A, B, and C rings |
| [I]+ | 127.0 | Iodine cation |
Note: The relative abundances are estimations and may vary based on the specific analytical conditions.
Hypothesized Fragmentation Pathway
The fragmentation of this compound under mass spectrometric analysis is expected to follow several logical pathways. The primary cleavage events are anticipated to be the loss of the iodine atom at C-17 and the elimination of the acetate group at C-3. Subsequent fragmentation of the steroid core would lead to the formation of smaller, characteristic ions.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for steroid analysis and may require optimization for specific instrumentation.[1][2][3][4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. For steroids, derivatization is often necessary to improve their volatility and chromatographic behavior.[1][2][4]
4.1.1. Sample Preparation and Derivatization
-
Extraction: If the analyte is in a complex matrix, perform a liquid-liquid or solid-phase extraction.
-
Solvent Evaporation: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour to form the trimethylsilyl (TMS) derivative.
4.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 240°C at 10°C/min.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is ideal for the analysis of thermally labile and less volatile compounds, and it generally does not require derivatization.
4.2.1. Sample Preparation
-
Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of cold acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean vial for analysis.
4.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined based on precursor ion scans and product ion scans of a standard.
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is depicted below.
Caption: General workflow for the MS analysis of this compound.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the mass spectrometric analysis of this compound. The hypothesized fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS/MS serve as a valuable resource for researchers and scientists in the pharmaceutical industry. While the mass spectral data presented is theoretical, it is based on sound chemical principles and provides a strong starting point for the identification and characterization of this important steroidal intermediate. Experimental verification using a pure standard of the compound is recommended to confirm these predictions.
References
- 1. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectroscopy of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For a complex steroidal compound such as 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, IR spectroscopy provides a unique vibrational fingerprint, allowing for its characterization. This guide details the predicted infrared absorption spectrum, a general experimental protocol for its analysis, and a workflow for spectral acquisition.
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum: an acetate ester, two carbon-carbon double bonds (at the 5- and 16-positions), and a vinyl iodide. The androstane steroid framework itself also contributes to a complex series of C-H stretching and bending vibrations.
Predicted Infrared Absorption Data
The table below summarizes the expected characteristic IR absorption bands for this molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| ~3050 - 3010 | Medium | =C-H Stretch | Aromatic/vinylic C-H stretching from the C5=C6 and C16=C17 double bonds. |
| 2970 - 2850 | Strong | C-H Stretch | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the androstane skeleton. |
| ~1735 | Strong | C=O Stretch | Characteristic strong absorption for the carbonyl group of the acetate ester.[3] |
| ~1665 | Medium-Weak | C=C Stretch | Stretching vibration of the C5=C6 double bond within the steroid ring.[3] |
| ~1620 | Medium-Weak | C=C Stretch | Stretching vibration of the C16=C17 vinyl double bond.[3] |
| ~1450 & ~1375 | Medium | C-H Bend | Bending (scissoring and deformation) vibrations of the CH₂ and CH₃ groups. |
| ~1240 | Strong | C-O Stretch | Asymmetric stretching of the C-O-C linkage in the acetate group. This is a very characteristic and strong band for acetates.[3] |
| ~895 | Medium-Strong | =C-H Bend | Out-of-plane bending (wagging) of the vinylic C-H group. The CH₂ wagging mode of vinyl groups is known to appear around this region.[4][5] |
| Below 600 | Medium | C-I Stretch | Carbon-Iodine stretching vibrations typically occur in the far-infrared region. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
A common and convenient method for obtaining the infrared spectrum of a solid sample like a steroid is Fourier Transform Infrared (FTIR) Spectroscopy using an Attenuated Total Reflectance (ATR) accessory.
1. Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector or a more sensitive mercury cadmium telluride (MCT) detector.
-
An ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.
2. Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Use the ATR's pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the powder and the crystal surface.
3. Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Initiate the scan to collect the sample spectrum. The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
4. Data Processing:
-
The resulting spectrum should be baseline corrected if necessary.
-
An ATR correction may be applied by the software to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining an infrared spectrum using the ATR-FTIR method.
Caption: Workflow for ATR-FTIR Spectroscopy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.2 Chemical Bonds Vibrate – Analytical Methods in Geosciences [viva.pressbooks.pub]
- 3. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
The Crucial Role of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate in Abiraterone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, marketed as Zytiga, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (CRPC).[1][2] It functions as a potent and selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby depriving prostate cancer cells of the hormonal signals they need to proliferate.[1][3][4] The commercial success and clinical importance of Abiraterone acetate have driven extensive research into efficient and scalable synthetic routes. One of the most prominent methods involves the use of a key vinyl iodide intermediate, 17-Iodoandrosta-5,16-dien-3beta-ol or its acetylated form, 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate.[5][6][7] This document provides an in-depth technical overview of the role of this iodo-intermediate in the synthesis of Abiraterone, detailing the reaction pathways, experimental protocols, and quantitative data.
The Synthetic Pathway via a Vinyl Iodide Intermediate
The synthesis of Abiraterone acetate from the readily available steroid precursor, dehydroepiandrosterone (DHEA) or its 3-acetate form, is a multi-step process.[1][8] A widely adopted route avoids the use of costly triflates by proceeding through a hydrazone and a subsequent vinyl iodide intermediate.[2][9] This pathway is recognized for its efficiency and suitability for large-scale production.[1][2]
The overall transformation can be summarized in four key steps:
-
Hydrazone Formation: Dehydroepiandrosterone 3-acetate is reacted with hydrazine hydrate to convert the 17-keto group into a hydrazone.[1][10]
-
Vinyl Iodide Synthesis: The hydrazone is then treated with iodine in the presence of a strong base to form 17-Iodoandrosta-5,16-dien-3beta-ol.[9][10][11] This is a variation of the Barton vinyl iodide synthesis.[10]
-
Suzuki-Miyaura Coupling: The pivotal step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 17-iodo intermediate and diethyl(3-pyridyl)borane.[9][10][12] This reaction constructs the crucial carbon-carbon bond, attaching the pyridine ring to the steroid core to form Abiraterone.
-
Acetylation: The final step is the acetylation of the 3β-hydroxyl group of Abiraterone to yield the prodrug, Abiraterone acetate.[1][12]
The logical flow of this synthetic route is illustrated below.
Quantitative Data Analysis
The efficiency of each synthetic step is critical for the overall process viability. The table below summarizes reported yields for the key transformations in the synthesis of Abiraterone via the 17-iodo intermediate.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Hydrazone Formation | Dehydroepiandrosterone-3-acetate | Hydrazone Intermediate | ~70% (isolated) | --INVALID-LINK--[10] |
| Vinyl Iodide Synthesis | Hydrazone Intermediate | 17-Iodoandrosta-5,16-dien-3β-ol | ~75% - 92.4% | --INVALID-LINK--, --INVALID-LINK--[1][11] |
| Suzuki Coupling & Acetylation (Overall) | Dehydroepiandrosterone | Abiraterone Acetate | 51.9% | --INVALID-LINK--[2] |
| Total Overall Conversion | Dehydroepiandrosterone 3-acetate | Abiraterone Acetate | ~51-55% | --INVALID-LINK--[1] |
Detailed Experimental Protocols
Preparation of the Hydrazone Intermediate
-
Procedure: To a solution of dehydroepiandrosterone-3-acetate (1 equivalent) in a suitable solvent such as anhydrous ethanol or ethyl acetate, hydrazine hydrate (1.4 to 1.5 equivalents) and a catalytic amount of glacial acetic acid are added.[1][10] The mixture is stirred at a controlled temperature (e.g., 20-30°C or reflux) for a specified duration (e.g., 1-10 hours) until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[1][10]
Synthesis of 17-Iodoandrosta-5,16-dien-3β-ol
-
Procedure: Iodine (approximately 2 equivalents) is dissolved in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether.[11] The solution is cooled to 0°C in an ice bath. A strong, non-nucleophilic base such as 1,1,3,3-tetramethylguanidine (TMG) (approximately 4 equivalents) is added.[1][11] A solution of the hydrazone intermediate (1 equivalent) in THF is then added dropwise to the iodine solution over several hours, maintaining the temperature at 0°C.[11] Upon completion, the reaction mixture is concentrated under vacuum. The crude product is then typically purified to yield the 17-iodo intermediate as a solid.[11]
Suzuki-Miyaura Coupling to form Abiraterone
The Suzuki coupling is the critical C-C bond-forming step. The workflow for this reaction is outlined below.
-
Procedure: In an inert atmosphere, 17-Iodoandrosta-5,16-dien-3β-ol (1 equivalent), diethyl(3-pyridyl)borane (approx. 0.8 equivalents), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (catalytic amount) are suspended in a solvent like tetrahydrofuran (THF).[12] An aqueous solution of a base, typically 2M sodium carbonate, is added to the mixture.[12] The resulting biphasic mixture is heated to reflux (around 70-80°C) and stirred vigorously until the reaction is complete, which can take approximately 50 hours.[9][12] After cooling, the organic phase is separated, washed, dried, and concentrated under vacuum to yield crude Abiraterone.[12]
Acetylation to Abiraterone Acetate
-
Procedure: The crude Abiraterone is dissolved in a suitable solvent like methylene chloride.[12] The solution is cooled (e.g., -5 to 0°C), and acetic anhydride and a base such as triethylamine are added while maintaining the low temperature.[8][12] After the reaction is complete, the mixture is quenched with water, and the organic layer is separated, washed, and concentrated. The crude Abiraterone acetate is then purified, often by recrystallization, to yield the final product.[1]
Conclusion
17-Iodoandrosta-5,16-dien-3beta-ol and its acetylated form are pivotal intermediates in a robust and scalable synthesis of Abiraterone acetate. This pathway, which leverages a key Suzuki-Miyaura coupling reaction, offers a reliable alternative to other synthetic routes, such as those involving triflate intermediates. The detailed protocols and quantitative data presented herein underscore the practical utility of this method for pharmaceutical research and large-scale manufacturing, enabling the consistent production of a vital therapeutic agent for prostate cancer treatment.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. China this compound CAS NO.114611-53-9 Manufacturer and Supplier | Lizhuo [shlzpharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. nbinno.com [nbinno.com]
- 8. WO2014188445A1 - PROCESS FOR THE PREPARATION OF (3β)-17-(3-PYRIDINYL)ANDROSTA-5,16-DIEN-3-YL ACETATE AND POLYMORPH THEREOF - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 17-Iodoandrosta-5,16-dien-3beta-ol | 32138-69-5 [chemicalbook.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Iodination of Androsta-5,16-diene-3β-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the iodination of androsta-5,16-diene-3β-ol, a key intermediate in the synthesis of various steroidal pharmaceuticals.
Introduction
Androsta-5,16-diene-3β-ol is a conjugated steroidal diene that serves as a crucial building block in the synthesis of bioactive molecules. Its iodinated derivative, 17-iodoandrosta-5,16-dien-3β-ol, is a pivotal intermediate for the introduction of various functional groups at the C17 position, enabling the development of novel therapeutics. This document details the underlying electrophilic addition mechanism of its iodination and provides a practical experimental protocol.
Mechanism of Iodination
The iodination of androsta-5,16-diene-3β-ol proceeds via an electrophilic addition mechanism. The conjugated diene system in the D-ring of the steroid is susceptible to attack by an electrophilic iodine species.
The reaction is initiated by the attack of the π-electrons of the C16-C17 double bond on the electrophilic iodine (I⁺), which can be generated from molecular iodine (I₂) in the presence of a base or from other iodinating agents. This initial attack is regioselective, with the electrophile adding to the C16 position. This regioselectivity is governed by the formation of the more stable carbocation intermediate.
The attack at C16 leads to the formation of a resonance-stabilized allylic carbocation, where the positive charge is delocalized between C17 and C15. This delocalization significantly stabilizes the intermediate, favoring this pathway over the formation of a less stable carbocation that would result from an initial attack at C17.
The resonance structures of the allylic carbocation intermediate are shown below:
Solubility Profile of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, a key intermediate in the synthesis of the anticancer drug Abiraterone Acetate. This document is intended for researchers, scientists, and professionals in drug development, offering available solubility data, standardized experimental protocols for solubility determination, and the compound's role in a significant synthetic pathway.
Executive Summary
This compound is a steroid derivative of significant interest in pharmaceutical synthesis. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative information indicates it is slightly soluble in chloroform and ethyl acetate. To provide a useful reference for researchers, this guide also includes quantitative solubility data for structurally similar steroid acetates, namely Prednisone Acetate and 16-Dehydropregnenolone Acetate. Furthermore, this document outlines a detailed, industry-standard experimental protocol for determining the solubility of pharmaceutical intermediates like this compound. Finally, a visual representation of the synthetic workflow leading to Abiraterone Acetate, highlighting the pivotal role of the title compound, is provided.
Solubility Data
Qualitative Solubility of this compound
Limited data suggests that this compound exhibits the following solubility characteristics:
| Solvent | Solubility |
| Chloroform | Slightly |
| Ethyl Acetate | Slightly |
This information is based on available chemical supplier data sheets.
Quantitative Solubility of Structurally Similar Steroid Acetates
To offer a comparative perspective for researchers, the following tables summarize the mole fraction solubility (x) of Prednisone Acetate and 16-Dehydropregnenolone Acetate in various organic solvents at different temperatures. This data can provide insights into the potential solubility behavior of this compound in similar solvent systems.
Table 1: Mole Fraction Solubility (x) of Prednisone Acetate in Various Solvents [1]
| Temperature (K) | Ethanol (x) | Ethyl Acetate (x) | 1,2-Dichloroethane (x) | Methanol (x) | Chloroform (x) |
| 278.15 | 0.00045 | 0.00287 | 0.00315 | 0.00068 | 0.01021 |
| 283.15 | 0.00056 | 0.00345 | 0.00382 | 0.00082 | 0.01185 |
| 288.15 | 0.00069 | 0.00411 | 0.00459 | 0.00099 | 0.01372 |
| 293.15 | 0.00084 | 0.00488 | 0.00547 | 0.00119 | 0.01585 |
| 298.15 | 0.00103 | 0.00576 | 0.00648 | 0.00142 | 0.01827 |
| 303.15 | 0.00125 | 0.00678 | 0.00763 | 0.00169 | 0.02102 |
| 308.15 | 0.00152 | 0.00795 | 0.00895 | 0.00201 | 0.02413 |
| 313.15 | 0.00184 | 0.00929 | 0.01045 | 0.00238 | 0.02765 |
| 318.15 | 0.00222 | 0.01083 | 0.01217 | 0.00282 | 0.03164 |
Table 2: Mole Fraction Solubility (x) of 16-Dehydropregnenolone Acetate in Various Solvents [2]
| Temperature (K) | Methanol (x) | Ethanol (x) | Cyclohexane (x) | Acetone (x) | Ethyl Acetate (x) |
| 278.55 | 0.00132 | 0.00215 | 0.00034 | 0.01421 | 0.01832 |
| 283.45 | 0.00175 | 0.00281 | 0.00045 | 0.01783 | 0.02251 |
| 288.25 | 0.00229 | 0.00363 | 0.00059 | 0.02215 | 0.02753 |
| 293.15 | 0.00298 | 0.00465 | 0.00076 | 0.02734 | 0.03352 |
| 298.35 | 0.00388 | 0.00601 | 0.00100 | 0.03392 | 0.04071 |
| 303.55 | 0.00505 | 0.00778 | 0.00130 | 0.04185 | 0.04943 |
| 308.65 | 0.00656 | 0.01006 | 0.00169 | 0.05153 | 0.05994 |
| 313.45 | 0.00841 | 0.01281 | 0.00218 | 0.06321 | 0.07253 |
| 318.25 | 0.01071 | 0.01620 | 0.00279 | 0.07724 | 0.08761 |
| 323.15 | 0.01353 | 0.02035 | 0.00355 | 0.09413 | 0.10552 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of a compound like this compound, based on the widely accepted saturation shake-flask method.[3][4]
Materials and Equipment
-
Analyte: this compound (solid form)
-
Solvents: A range of high-purity organic solvents of interest.
-
Apparatus:
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium, which is typically 24 to 72 hours. Equilibrium is reached when the concentration of the solute in the supernatant does not change significantly over two consecutive time points.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
-
Express the solubility in desired units, such as mg/mL, mol/L, or mole fraction.
-
Visualization of Synthetic Pathway
This compound is a critical intermediate in the multi-step synthesis of Abiraterone Acetate. The following diagram illustrates this experimental workflow.
Caption: Synthesis of Abiraterone Acetate Workflow.
This workflow diagram illustrates the key transformations in the synthesis of Abiraterone Acetate, where this compound serves as a crucial vinyl iodide intermediate.[5][6][7] The initial step involves the formation of a hydrazone from dehydroepiandrosterone 3-acetate. This is followed by an iodination reaction to yield the title compound. The final step is a Suzuki coupling reaction with diethyl(3-pyridyl)borane to introduce the pyridine moiety and form Abiraterone Acetate.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. who.int [who.int]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Influence: A Technical Guide to the Biological Significance of Iodinated Steroid Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid hormones, the critical regulators of a vast array of physiological processes, are traditionally recognized for their well-defined roles in reproduction, metabolism, and inflammation. However, a lesser-explored facet of steroid biology lies in their iodinated intermediates. While the significance of iodine in thyroid hormone synthesis is well-established, its incorporation into the steroid scaffold can dramatically alter their biological activity, creating a new class of molecules with unique properties and therapeutic potential. This technical guide provides an in-depth exploration of the biological significance of iodinated steroid intermediates, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into their synthesis, their interactions with cellular machinery, and their potential as diagnostic and therapeutic agents.
Core Concepts: The Impact of Iodination on Steroid Function
The introduction of an iodine atom into a steroid molecule can profoundly influence its physicochemical properties, including its size, lipophilicity, and electronic distribution. These alterations, in turn, can modulate the steroid's interaction with its target receptors and enzymes, leading to a range of biological consequences:
-
Altered Receptor Binding Affinity: Iodination can either enhance or decrease the binding affinity of a steroid for its cognate nuclear or membrane receptor. This can lead to agonistic or antagonistic effects, or even novel pharmacological profiles.
-
Modified Enzymatic Metabolism: The presence of iodine can affect the metabolic fate of a steroid, potentially inhibiting or altering the pathways of its degradation and transformation. This can lead to prolonged half-life and altered bioavailability.
-
Novel Biological Activities: Iodinated steroids may exhibit biological activities that are distinct from their non-iodinated parent compounds, opening up new avenues for therapeutic intervention.
-
Radiolabeling for Imaging and Therapy: The availability of radioactive iodine isotopes allows for the development of iodinated steroids as powerful tools for in vivo imaging of receptor distribution and for targeted radiotherapy.
Key Iodinated Steroid Intermediates and Their Biological Roles
This section explores the biological significance of iodinated intermediates across the major classes of steroid hormones.
Iodinated Estrogens
Iodinated estrogens have been the most extensively studied class of iodinated steroids, primarily due to their potential in breast cancer imaging and therapy.
-
Receptor Binding and Activity: Various iodinated estradiol derivatives have been synthesized and shown to retain high binding affinity for the estrogen receptor (ER). For instance, 16α-[¹²⁵I]-iodoestradiol exhibits high-affinity binding to the 8S cytosol receptor. The position of iodination is critical, with derivatives iodinated on the A-ring showing reduced receptor binding compared to those modified at other positions.
-
Radiotracers for Imaging: Radioiodinated estrogens, such as 16α-[¹²³I]-iodoestradiol and 17α-[¹²³I]iodovinylestradiol, have been developed as radiotracers for Single Photon Emission Computed Tomography (SPECT) to visualize ER-positive tumors.[1] These agents can help in the diagnosis, staging, and monitoring of breast cancer.
Iodinated Progestogens
Iodinated progestins are being investigated for their potential in imaging progesterone receptor (PR)-positive tumors, such as certain breast and gynecological cancers.
-
Receptor Binding Affinity: Several iodinated derivatives of progesterone and its synthetic analogs have been synthesized and evaluated for their binding affinity to the progesterone receptor.[2][3] For example, certain 17α-iodovinyl nortestosterone derivatives have shown high binding affinity for the human PR, in some cases even higher than the potent synthetic progestin ORG 2058.[2][3]
-
Potential for Tumor Imaging: The high receptor affinity of these compounds makes their radioiodinated versions promising candidates for the development of imaging agents for PR-positive cancers.[2][3]
Iodinated Androgens
The androgen receptor (AR) is a key target in prostate cancer, and iodinated androgens are being explored for their potential in imaging and therapy of this disease.
-
Androgen Receptor Ligands: Researchers have synthesized iodinated derivatives of potent AR ligands. For instance, replacing the trifluoromethyl group with iodine in arylhydantoin and arylthiohydantoin AR ligands has yielded compounds with high binding affinities (Ki values in the nanomolar range) for the rat AR.[4]
-
Development of SPECT and PET Radioligands: These high-affinity iodinated androgens are being investigated as potential radioligands for SPECT and Positron Emission Tomography (PET) imaging of AR-positive prostate tumors.
Iodinated Corticosteroids
The biological significance of iodinated corticosteroids is a less explored area compared to sex steroids. However, the known anti-inflammatory and metabolic roles of glucocorticoids and mineralocorticoids suggest that their iodinated derivatives could possess unique pharmacological properties.
-
Modulation of Iodine Metabolism: Early studies have shown that corticosteroids like cortisone can influence the metabolism of iodine, affecting its uptake by the thyroid gland.[5][6] This suggests a potential interplay between the adrenal and thyroid axes that could be modulated by iodinated corticosteroids.
-
Potential as Anti-inflammatory Agents: Given the potent anti-inflammatory effects of glucocorticoids, their iodinated analogs may exhibit modified activity or pharmacokinetic profiles, which could be advantageous in certain therapeutic contexts. Further research is needed to explore the anti-inflammatory and receptor-binding properties of iodinated glucocorticoids and mineralocorticoids.
Quantitative Data on Iodinated Steroid Intermediates
The following tables summarize the available quantitative data on the binding affinities of various iodinated steroid intermediates for their respective receptors. This data is crucial for comparing the potency of these compounds and for guiding the design of new derivatives with improved properties.
Table 1: Binding Affinities of Iodinated Estrogens for the Estrogen Receptor (ER)
| Compound | Receptor Source | Assay Type | Binding Affinity (Kd/Ki/IC50) | Reference |
| 16α-[¹²⁵I]-iodoestradiol | Rat uterine cytosol | Radioligand binding | Kd = 0.4 x 10⁻¹⁰ M | |
| 16α-Iodo-17β-estradiol | Not specified | Not specified | Relative Binding Affinity vs. Estradiol: 30.2% | [7] |
Table 2: Binding Affinities of Iodinated Progestins for the Progesterone Receptor (PR)
| Compound | Receptor Source | Assay Type | Relative Binding Affinity (RBA) vs. ORG 2058 | Reference |
| Z-IPG1 | Human MCF-7 cells | Competitive binding | Higher than ORG 2058 | [2][3] |
| E-IPG2 | Human MCF-7 cells | Competitive binding | Higher than ORG 2058 | [2][3] |
| Z-IPG2 | Human MCF-7 cells | Competitive binding | Higher than ORG 2058 | [2][3] |
| IPG3 | Human MCF-7 cells | Competitive binding | Lower than ORG 2058 | [2][3] |
Table 3: Binding Affinities of Iodinated Androgen Receptor Ligands
| Compound Class | Receptor Source | Binding Affinity (Ki) | Reference |
| Arylhydantoins (hydroxybutyl or methyl side-chains) | Rat AR | 0.71 nM < Ki < 11 nM | [4] |
| Arylthiohydantoins (hydroxybutyl or methyl side-chains) | Rat AR | 0.71 nM < Ki < 11 nM | [4] |
| Arylhydantoins (cyanomethyl, methoxyethyl, propenyl side-chains) | Rat AR | 20 nM < Ki < 59 nM | [4] |
Signaling Pathways Modulated by Iodinated Steroid Intermediates
Beyond direct binding to nuclear receptors and subsequent genomic effects, steroids can also elicit rapid, non-genomic signaling. The introduction of iodine can potentially modulate these pathways.
Genomic Signaling
The primary mechanism of action for most steroid hormones is through binding to intracellular nuclear receptors, which then act as ligand-activated transcription factors to regulate gene expression. Iodinated steroids that retain high affinity for these receptors are expected to modulate the same genomic signaling pathways as their parent compounds, although the magnitude and duration of the response may be altered.
Non-Genomic Signaling
Steroid hormones can also initiate rapid signaling cascades from the cell membrane, independent of gene transcription. These non-genomic effects are often mediated by membrane-associated steroid receptors and can involve the activation of various kinase pathways.
-
Progesterone: Progesterone is known to activate non-genomic signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, through membrane progesterone receptors (mPRs).[3][8][9] These rapid signals can influence neuronal function, cell survival, and proliferation.
-
Androgens: Similarly, androgens can trigger rapid, non-genomic signaling through the androgen receptor, leading to the activation of kinase cascades like the Src/Ras/Raf/MEK/ERK pathway.[2][4][10][11][12]
-
Glucocorticoids: Glucocorticoids also exert non-genomic effects, which can be mediated by membrane-bound glucocorticoid receptors (mGCRs) and can lead to rapid changes in cellular function, including modulation of ion transport and kinase activity.[1][13][14][15][16]
The influence of iodination on these non-genomic pathways is an emerging area of research. It is plausible that the altered steric and electronic properties of iodinated steroids could modulate their interactions with membrane receptors and downstream signaling components.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, purification, and biological evaluation of iodinated steroid intermediates.
Synthesis of Iodinated Steroids
The synthesis of iodinated steroids typically involves the introduction of iodine onto the steroid scaffold. Radioiodination for the preparation of radiotracers is a common application.
General Protocol for Radioiodination using the Chloramine-T Method:
This method is widely used for the direct radioiodination of steroids.[16]
-
Reaction Setup: In a reaction vial, combine the steroid substrate dissolved in an appropriate organic solvent (e.g., ethanol, methanol), a solution of radioactive sodium iodide (e.g., Na¹²⁵I), and a phosphate buffer to maintain a neutral pH.
-
Initiation of Iodination: Add a freshly prepared solution of Chloramine-T to the reaction mixture. The Chloramine-T acts as an oxidizing agent, converting the iodide to a more reactive electrophilic iodine species.
-
Reaction Quenching: After a short incubation period (typically a few minutes), quench the reaction by adding a reducing agent, such as sodium metabisulfite, to stop the iodination process.
-
Purification: The radioiodinated steroid is then purified from unreacted iodide and other reaction components. This is commonly achieved using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or column chromatography.
In Vitro Binding Assays
Competitive binding assays are essential for determining the binding affinity of iodinated steroids for their target receptors.
General Protocol for a Competitive Radioligand Binding Assay:
This protocol is adapted from methods used for the androgen receptor and can be applied to other steroid receptors.[1][4][9][13]
-
Receptor Preparation: Prepare a source of the target receptor, such as a purified recombinant receptor protein or a cell lysate from a cell line overexpressing the receptor.
-
Assay Setup: In a multi-well plate, add a constant amount of the receptor preparation and a constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-dihydrotestosterone for the AR).
-
Competition: Add increasing concentrations of the unlabeled iodinated steroid (the competitor) to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration, precipitation, or scintillation proximity assay (SPA).
-
Quantification: Measure the amount of radioactivity in the bound fraction.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value (the inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cell-Based Functional Assays
Cell-based assays are used to determine the functional activity of iodinated steroids (i.e., whether they act as agonists or antagonists).
General Protocol for a Reporter Gene Assay:
This assay measures the ability of a steroid to activate the transcription of a reporter gene under the control of a hormone-responsive promoter.[14][15]
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the target steroid receptor and contains a reporter gene construct (e.g., luciferase or β-galactosidase) linked to a hormone response element (HRE).
-
Cell Treatment: Treat the cells with varying concentrations of the iodinated steroid. Include appropriate controls (e.g., vehicle, known agonist, known antagonist).
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a suitable substrate and detection method (e.g., luminometry for luciferase).
-
Data Analysis: Plot the reporter gene activity as a function of the iodinated steroid concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Directions
Iodinated steroid intermediates represent a fascinating and promising area of research with significant potential for advancing our understanding of steroid biology and for developing novel diagnostic and therapeutic tools. While research has primarily focused on iodinated estrogens for breast cancer imaging, the exploration of iodinated progestogens, androgens, and corticosteroids is gaining momentum.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis and biological evaluation of a wider range of iodinated steroid intermediates are needed to establish comprehensive structure-activity relationships.
-
Elucidation of Signaling Pathways: Further investigation into the specific genomic and non-genomic signaling pathways modulated by iodinated steroids is crucial for understanding their mechanisms of action.
-
Development of Novel Radiopharmaceuticals: The development of new radioiodinated steroids with optimized properties (e.g., higher receptor affinity, improved in vivo stability) will be critical for advancing their clinical applications in imaging and therapy.
-
Exploration of Therapeutic Potential: The unique pharmacological profiles of iodinated steroids may offer therapeutic advantages in various diseases, including cancer, inflammatory disorders, and neurological conditions.
This technical guide provides a solid foundation for researchers entering this exciting field. The continued exploration of the biological significance of iodinated steroid intermediates holds the promise of unlocking new scientific insights and innovative medical solutions.
References
- 1. droracle.ai [droracle.ai]
- 2. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ACTH, cortisone and the metabolism of iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate with various arylboronic acids. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of novel 17-aryl substituted steroidal compounds.[1][2] These products are of significant interest in medicinal chemistry and drug development, particularly in the synthesis of analogues of compounds like Abiraterone Acetate.[3] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for a successful coupling reaction, including catalyst selection, solvent and base optimization, and product purification.
Introduction
The modification of the steroid scaffold is a cornerstone of modern pharmaceutical research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of complex steroidal molecules from simple precursors.[4][5] The Suzuki coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[1][6]
This protocol focuses on the coupling of this compound, a key intermediate that can be synthesized from dehydroepiandrosterone (DHEA). The vinyl iodide at the C-17 position is a reactive handle for the introduction of aryl and heteroaryl moieties, leading to the generation of libraries of novel compounds for biological screening.[7] The 3-beta-acetate group is a common protecting group for the C-3 hydroxyl of the steroid, which is generally stable under typical Suzuki coupling conditions.
Reaction Scheme
Caption: General scheme for the Suzuki coupling of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific arylboronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous Toluene
-
Degassed Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Palladium(II) Acetate (0.02 eq), and the phosphine ligand (0.04 eq).
-
Solvent and Base Addition: Add anhydrous toluene (e.g., 5 mL per 100 mg of steroid) to the flask, followed by an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 eq). The solvent system should be thoroughly degassed prior to use.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 17-aryl-androsta-5,16-dien-3beta-ol 3-acetate.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical results for the Suzuki coupling of this compound with phenylboronic acid under various conditions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 8 | 85 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 92 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Toluene | 100 | 4 | 95 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DMF/H₂O | 80 | 12 | 78 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 6 | 90 |
Yields are isolated yields after column chromatography and are representative for this class of reaction.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a fume hood.
-
Organic solvents are flammable. Ensure the reaction is performed away from ignition sources.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be carried out under an inert atmosphere to prevent catalyst degradation.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-17 arylation of the androstane scaffold. The protocol described provides a robust starting point for the synthesis of a diverse range of 17-aryl-androsta-5,16-dien-3beta-ol 3-acetate derivatives. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve optimal yields for specific substrates. This methodology is a valuable tool for medicinal chemists and drug development professionals in the exploration of novel steroidal compounds with potential therapeutic applications.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction with Steroidal Vinyl Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful reaction has found extensive application in medicinal chemistry and drug development for the synthesis of complex molecules, including modified steroids. Steroids substituted at the C-17 position are of significant interest due to their diverse biological activities. The introduction of aryl or vinyl groups at this position via a vinyl iodide intermediate can lead to novel compounds with potential therapeutic applications.
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki reaction of steroidal vinyl iodides with a particular focus on the synthesis of 17-substituted pregnene derivatives.
Catalyst Selection and Performance
The choice of palladium catalyst and associated ligands is critical for the success of the Suzuki reaction, particularly with sterically hindered substrates like steroidal vinyl iodides. While a variety of palladium sources can be utilized, the catalyst's activity and the reaction yield are highly dependent on the ligand and reaction conditions. Below is a summary of commonly used palladium catalysts and their general performance in Suzuki couplings.
| Catalyst System | Ligand Type | Typical Reaction Conditions | Yield Range | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Toluene or DME, aq. Na₂CO₃ or K₂CO₃, 80-100 °C | 60-85% | A versatile and commonly used catalyst, though may require higher temperatures and longer reaction times for sterically hindered substrates.[4][5] |
| Pd(OAc)₂ / SPhos | Buchwald-Hartwig Ligand | Dioxane/H₂O, K₃PO₄, 60-80 °C | 75-95% | Highly active catalyst system, often allowing for lower catalyst loading and milder reaction conditions.[1] |
| Pd/C | Heterogeneous Catalyst | Aqueous or organic solvents, various bases | Variable | Offers the advantage of easy separation and recycling, but activity can be variable depending on the support and reaction conditions. |
| "Ligand-free" (e.g., Pd(OAc)₂) | No added phosphine ligand | Aqueous media, phase-transfer catalyst | Variable | Can be effective in some cases, but may not be suitable for complex and sterically demanding substrates like steroids.[6] |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific steroidal vinyl iodide and boronic acid coupling partners.
Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is adapted from a procedure for a Heck-Suzuki cascade reaction on a complex diterpenoid, which serves as a good model for steroidal systems.
Materials:
-
Steroidal vinyl iodide (e.g., 17-iodo-pregna-5,16-dien-3β-ol acetate) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
-
1,2-Dimethoxyethane (DME) or Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the steroidal vinyl iodide (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon). This process should be repeated three times.
-
Add anhydrous DME or toluene to the flask via syringe to dissolve the reactants.
-
To the stirred solution, add the aqueous potassium carbonate solution (3.0 equiv).
-
Finally, add the Pd(PPh₃)₄ catalyst (5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 17-aryl-substituted steroid.
Protocol 2: Suzuki Coupling using a Buchwald-Hartwig Catalyst System (Pd(OAc)₂/SPhos)
This protocol utilizes a highly active catalyst system that may allow for milder reaction conditions.
Materials:
-
Steroidal vinyl iodide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to a dry Schlenk flask.
-
Add the steroidal vinyl iodide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 8-10).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed Suzuki reaction with a steroidal vinyl iodide.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]
Conclusion
The Suzuki-Miyaura reaction is a highly effective method for the synthesis of C-17 substituted steroids from their corresponding vinyl iodides. The choice of palladium catalyst and reaction conditions plays a crucial role in achieving high yields and purity. The protocols and information provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel steroidal compounds with potential biological activity. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Note: HPLC Method for Purity Analysis of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate is a critical intermediate in the synthesis of Abiraterone Acetate, a pharmaceutical agent used in the treatment of prostate cancer. Ensuring the purity of this intermediate is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. The described method is based on reversed-phase chromatography, a widely adopted technique for the analysis of steroids and their derivatives.[1][2][3][4][5]
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate this compound from its potential impurities.[4][6] The separation is achieved on a C18 stationary phase, which is well-suited for retaining and separating moderately nonpolar molecules like steroid acetates.[3][4][5] A gradient elution with a mobile phase consisting of acetonitrile and water allows for the effective separation of the main compound from related substances. The separated compounds are detected by their absorbance in the UV region.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is recommended for optimal separation.[4][5]
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reference Standard: A well-characterized reference standard of this compound.
-
Sample: The test sample of this compound.
Preparation of Solutions
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the test sample in the diluent to achieve a final concentration of approximately 1.0 mg/mL.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 239 nm[7] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Table 1: Chromatographic Conditions.
Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 40 | 60 |
| 35.0 | 40 | 60 |
Table 2: Gradient Elution Program.
Data Analysis
The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
-
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the purity analysis of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection allows for excellent separation and quantification of the main component and potential impurities. This method is suitable for routine quality control in research and manufacturing environments. Further validation of the method should be performed in accordance with regulatory guidelines to ensure its suitability for its intended purpose.
References
- 1. Purity evaluation of 6 alpha-methylprednisolone acetate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asean.org [asean.org]
- 7. repositorio.unesp.br [repositorio.unesp.br]
Purification of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate by recrystallization
Topic: Purification of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a critical steroidal intermediate, notably in the synthesis of Abiraterone Acetate, a drug used in the treatment of prostate cancer.[1][2][3][4] The purity of this intermediate is paramount to ensure the quality and yield of the final active pharmaceutical ingredient. Recrystallization is a robust and scalable purification technique employed to remove impurities from solid compounds.[5] This document provides a detailed protocol for the purification of this compound using recrystallization, including solvent selection, a step-by-step procedure, and methods for data analysis.
Data Presentation
The efficiency of the recrystallization process is evaluated based on yield, purity enhancement, and melting point. The following table summarizes typical, illustrative data for the purification of this compound.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~90% | >99% |
| Yield | N/A | 85-95% |
| Melting Point | Variable, broad range | Sharp, consistent range |
| Appearance | Off-white to yellowish powder | White crystalline solid |
Note: These values are illustrative and may vary depending on the initial purity of the crude material and the specific conditions of the recrystallization.
Experimental Protocols
1. Solvent System Selection
The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5][6] For steroidal acetates like the target compound, a mixed solvent system often provides the best results.[7][8][9] A common and effective system is a mixture of a "good" solvent, in which the compound is soluble, and an "anti-solvent," in which the compound is poorly soluble.[6]
-
Recommended Solvent System: Acetone/Water or Ethyl Acetate/Hexane.
-
Acetone/Water: The compound is soluble in hot acetone, and the addition of water as an anti-solvent reduces its solubility, promoting crystallization upon cooling.
-
Ethyl Acetate/Hexane: The compound is soluble in ethyl acetate, and hexane acts as the anti-solvent.
-
2. Recrystallization Protocol (Acetone/Water System)
This protocol details the purification of 10 g of crude this compound.
Materials and Equipment:
-
Crude this compound (10 g)
-
Acetone, reagent grade
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place 10 g of the crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of acetone (e.g., 50-70 mL) and begin stirring. Gently heat the mixture to the boiling point of acetone (56°C) until all the solid has dissolved. If the solid does not fully dissolve, add small increments of hot acetone until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored with impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 0.1-0.2 g) and swirl the flask. Gently reheat the solution to boiling for a few minutes.[8] The charcoal will adsorb colored impurities.
-
Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.
-
Induction of Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid (cloudy). This indicates that the solution is saturated. Add a few more drops of hot acetone until the solution becomes clear again.
-
Cooling and Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of acetone and water (in a similar ratio to the final crystallization mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2014188445A1 - PROCESS FOR THE PREPARATION OF (3β)-17-(3-PYRIDINYL)ANDROSTA-5,16-DIEN-3-YL ACETATE AND POLYMORPH THEREOF - Google Patents [patents.google.com]
- 3. EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for the Characterization of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate is a critical intermediate in the synthesis of Abiraterone Acetate, a vital medication in the treatment of prostate cancer.[1] Rigorous analytical characterization of this intermediate is paramount to ensure the purity, identity, and quality of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the comprehensive analysis of this compound using a suite of modern analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C21H29IO2 | [2] |
| Molecular Weight | 440.37 g/mol | [3] |
| CAS Number | 114611-53-9 | [1] |
| Appearance | White to Off-White Solid | [4] |
| Storage | 2-8°C, protect from light | [5] |
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
2.1.1. ¹H NMR Spectroscopy
-
Objective: To identify and assign the proton signals in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Vinyl Protons: δ 6.1-6.2 ppm (s, 1H, H-16), δ 5.3-5.4 ppm (m, 1H, H-6).[6]
-
Carbinol Proton: δ 4.5-4.7 ppm (m, 1H, H-3). The shift is downfield compared to the corresponding alcohol due to the deshielding effect of the acetate group.
-
Methyl Protons: δ 2.0-2.1 ppm (s, 3H, acetate CH₃), δ 1.0-1.1 ppm (s, 3H, C-19 CH₃), δ 0.7-0.8 ppm (s, 3H, C-18 CH₃).[6]
-
Steroidal Backbone Protons: A complex series of multiplets between δ 0.8-2.5 ppm.
-
2.1.2. ¹³C NMR Spectroscopy
-
Objective: To identify the number and types of carbon atoms.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Carbonyl Carbon: δ 170-171 ppm (acetate C=O).
-
Olefinic Carbons: δ 140-150 ppm (C-5, C-17), δ 120-130 ppm (C-6, C-16).
-
Iodo-substituted Carbon: δ ~80-90 ppm (C-17).
-
Carbinol Carbon: δ ~73-75 ppm (C-3).
-
Acetate Methyl Carbon: δ ~21-22 ppm.
-
Other Steroidal Carbons: A series of signals between δ 15-60 ppm.
-
2.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra at 25°C.
-
Use a standard pulse program.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire spectra using a proton-decoupled pulse sequence.
-
A longer acquisition time will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 440.
-
Key Fragments:
-
m/z = 380 ([M - CH₃COOH]⁺), loss of acetic acid.
-
m/z = 313 ([M - I]⁺), loss of iodine radical.
-
m/z = 253 ([M - I - CH₃COOH]⁺), subsequent loss of acetic acid and iodine.
-
m/z = 43 (CH₃CO⁺), characteristic fragment for the acetate group.
-
-
2.2.1. Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
EI-MS Parameters (for GC-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
-
ESI-MS Parameters (for LC-MS):
-
Operate in positive ion mode.
-
Optimize spray voltage and capillary temperature.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
C=O stretch (acetate): 1730-1740 cm⁻¹ (strong).
-
C-O stretch (acetate): 1240-1250 cm⁻¹ (strong).[6]
-
C=C stretch (alkene): ~1650 cm⁻¹.
-
C-H stretch (sp²): ~3030 cm⁻¹.
-
C-H stretch (sp³): 2850-2960 cm⁻¹.
-
2.3.1. Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent like chloroform and acquire the spectrum in a solution cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantitative analysis.
Reversed-Phase HPLC (RP-HPLC)
-
Objective: To determine the purity of the compound and quantify it.
3.1.1. Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and a gradient pump.
-
Chromatographic Conditions (starting point for method development):
-
Sample Preparation: Dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.
Elemental Analysis
-
Objective: To confirm the elemental composition of the compound.
4.1. Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHN elemental analyzer. Halogen content can be determined by titration or ion chromatography after combustion.[9]
-
Sample Preparation: Accurately weigh 2-3 mg of the dry sample.
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. For iodine, the combustion products are absorbed, and the iodide is determined by an appropriate method.
-
Data Comparison: Compare the experimentally determined weight percentages of C, H, and I with the theoretical values.
| Element | Theoretical % |
| C | 57.28 |
| H | 6.64 |
| I | 28.82 |
| O | 7.27 |
Visualizations
Caption: Workflow for the analytical characterization of the compound.
Caption: Relationship between spectroscopic techniques and molecular information.
References
- 1. This compound | 114611-53-9 [chemicalbook.com]
- 2. (3beta)-17-Iodoandrosta-5,16-dien-3-ol Acetate [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 17-Iodo-androsta-5,16-diene-3β-ol | CymitQuimica [cymitquimica.com]
- 5. 17-Iodoandrosta-5,16-dien-3beta-ol | 32138-69-5 [chemicalbook.com]
- 6. 17-Iodoandrosta-5,16-dien-3beta-ol synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 17-IODOANDROSTA-5,16-DIEN-3-BETA-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: The Strategic Use of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate in Steroidal API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate and its precursor, 17-iodoandrosta-5,16-dien-3beta-ol, are pivotal intermediates in the synthesis of complex steroidal Active Pharmaceutical Ingredients (APIs). The presence of a vinyl iodide at the C17 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon bonds. This is particularly significant in the synthesis of APIs like Abiraterone Acetate, a crucial therapeutic for castration-resistant prostate cancer.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this versatile building block in key synthetic transformations.
Key Applications in Steroidal API Synthesis
The primary application of 17-iodoandrosta-5,16-dien-3beta-ol and its acetate derivative lies in palladium-catalyzed cross-coupling reactions. These reactions offer a powerful means to introduce a variety of substituents at the 17-position of the steroid core. The most prominent and well-documented application is in the synthesis of Abiraterone Acetate via a Suzuki-Miyaura coupling reaction.[1][3][4] While specific protocols for Stille, Sonogashira, and Heck reactions with this exact substrate are less common in publicly available literature, the reactivity of the vinyl iodide moiety makes it a suitable candidate for these transformations. Representative protocols based on analogous steroidal systems are provided.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Product Type | Primary Application Example |
| Suzuki-Miyaura | Organoboron Reagents (e.g., diethyl(3-pyridyl)borane) | Pd(PPh₃)₂Cl₂, Base (e.g., Na₂CO₃) | 17-Aryl/Heteroaryl Steroids | Synthesis of Abiraterone[1][3] |
| Stille | Organostannanes | Pd(PPh₃)₄, Cu(I) salt (optional) | 17-Alkenyl/Aryl Steroids | Diversification of steroidal scaffolds |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 17-Alkynyl Steroids | Introduction of alkynyl moieties for further functionalization |
| Heck | Alkenes | Pd(OAc)₂, Phosphine Ligand, Base | 17-Alkenyl Steroids | Formation of substituted alkenes at C17 |
Experimental Protocols
Synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol
This protocol describes the synthesis of the key vinyl iodide intermediate from dehydroepiandrosterone (DHEA) via its hydrazone.[5][6]
Experimental Workflow:
Caption: Synthesis of the key iodo-steroid intermediate.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Anhydrous ethanol
-
Iodine (I₂)
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
Procedure:
Step 1: Formation of Dehydroepiandrosterone-17-hydrazone
-
To a stirred solution of dehydroepiandrosterone in anhydrous ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
The hydrazone product typically precipitates from the reaction mixture.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the dehydroepiandrosterone-17-hydrazone.
Step 2: Synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol
-
In a separate flask, dissolve iodine in a mixture of anhydrous THF and anhydrous diethyl ether and cool the solution to 0°C in an ice bath.
-
Add 1,1,3,3-tetramethylguanidine (TMG) to the cold iodine solution.
-
Slowly add a solution of the DHEA-17-hydrazone in anhydrous THF to the iodine/TMG mixture over 2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir for an additional hour at 0°C.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like methanol to yield 17-iodoandrosta-5,16-dien-3beta-ol as a solid.[7]
Suzuki-Miyaura Coupling: Synthesis of Abiraterone
This protocol details the palladium-catalyzed Suzuki coupling of 17-iodoandrosta-5,16-dien-3beta-ol with diethyl(3-pyridyl)borane to produce Abiraterone.[1][3][4]
Reaction Scheme:
Caption: Suzuki coupling for Abiraterone synthesis.
Materials:
-
17-Iodoandrosta-5,16-dien-3beta-ol
-
Diethyl(3-pyridyl)borane
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 17-iodoandrosta-5,16-dien-3beta-ol in THF under an inert atmosphere (e.g., Argon or Nitrogen), add diethyl(3-pyridyl)borane and bis(triphenylphosphine)palladium(II) dichloride.
-
Add the 2M aqueous sodium carbonate solution to the mixture.
-
Heat the resulting mixture to reflux (approximately 70-80°C) and stir until the reaction is complete (typically 48-50 hours, monitored by TLC or HPLC).[4]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude Abiraterone can be purified by column chromatography on silica gel or by recrystallization.
Table 2: Quantitative Data for Abiraterone Synthesis via Suzuki Coupling
| Parameter | Value | Reference |
| Starting Material | 17-Iodoandrosta-5,16-dien-3beta-ol | [4] |
| Coupling Partner | Diethyl(3-pyridyl)borane | [4] |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | [4] |
| Base | 2M Aqueous Sodium Carbonate | [4] |
| Solvent | Tetrahydrofuran | [4] |
| Reaction Time | ~50 hours | [4] |
| Yield of Abiraterone | ~56% (after recrystallization) | [7] |
| Purity (crude) | ~87% | [4] |
Representative Protocol for Stille Coupling (Analogous System)
Materials:
-
This compound
-
Organostannane reagent (e.g., vinyltributyltin)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous THF or DMF
-
Lithium chloride (optional, can accelerate the reaction)
Procedure:
-
Dissolve the this compound and the organostannane reagent in anhydrous THF or DMF under an inert atmosphere.
-
Add the palladium catalyst, and if used, lithium chloride.
-
Heat the reaction mixture to a temperature between 60-100°C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Sonogashira Coupling (Analogous System)
The following is a general protocol for the Sonogashira coupling of a vinyl iodide with a terminal alkyne, which can be adapted for the steroidal substrate.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
An amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of this compound and the terminal alkyne in an anhydrous solvent under an inert atmosphere, add the amine base.
-
Add the palladium catalyst and copper(I) iodide.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitored by TLC or HPLC).
-
Once the reaction is complete, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Heck Coupling (Analogous System)
The following is a general protocol for the Heck coupling of a vinyl iodide with an alkene, adaptable for the specified steroid.
Materials:
-
This compound
-
Alkene (e.g., acrylate, styrene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Phosphine ligand (e.g., triphenylphosphine or a more electron-rich ligand)
-
A base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound, the alkene, the palladium catalyst, and the phosphine ligand in the chosen anhydrous solvent.
-
Add the base to the mixture.
-
Heat the reaction to a temperature typically between 80-120°C.
-
Monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathway
Mechanism of Action of Abiraterone Acetate
Abiraterone acetate is a prodrug that is rapidly converted in vivo to its active metabolite, abiraterone. Abiraterone is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[8][9][10] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[11] By inhibiting CYP17A1, abiraterone blocks the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[8][11] The resulting decrease in circulating androgens reduces the stimulation of the androgen receptor in prostate cancer cells, thereby inhibiting tumor growth.[8]
Caption: Abiraterone's inhibition of the CYP17A1 enzyme.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of steroidal APIs. Its application in Suzuki-Miyaura coupling for the synthesis of Abiraterone is well-established and showcases its importance in medicinal chemistry. While specific documented examples for Stille, Sonogashira, and Heck reactions with this substrate are limited, its inherent reactivity as a vinyl iodide suggests its broad applicability in these transformations, opening avenues for the synthesis of a diverse range of novel steroidal compounds. The provided protocols offer a solid foundation for researchers to explore and optimize these powerful synthetic methods.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2014188445A1 - PROCESS FOR THE PREPARATION OF (3β)-17-(3-PYRIDINYL)ANDROSTA-5,16-DIEN-3-YL ACETATE AND POLYMORPH THEREOF - Google Patents [patents.google.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. A versatile protocol for Stille–Migita cross coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A versatile protocol for Stille-Migita cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling reaction with diminished homocoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. A systematic approach to the synthesis of androstane-based 3,17-dicarboxamides (homo- and mixed dicarboxamides) via palladium-catalyzed aminocarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes and Protocols for the Large-Scale Synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, a critical intermediate in the manufacturing of Abiraterone Acetate. The protocols are based on established chemical literature and are intended for use by qualified scientific personnel.
Introduction
This compound is a key steroidal intermediate primarily utilized in the synthesis of Abiraterone Acetate, a potent inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial for androgen biosynthesis, and its inhibition is a therapeutic strategy in the treatment of castration-resistant prostate cancer. The large-scale synthesis of high-purity this compound is therefore a critical step in the production of this important pharmaceutical agent.
The synthesis pathway described herein involves a two-step conversion from dehydroepiandrosterone-3-acetate (DHEA-acetate). The first step is the formation of a hydrazone intermediate, followed by a Barton vinyl iodide synthesis to yield the target compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reagents and Solvents for Hydrazone Formation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Ratio (relative to DHEA-acetate) | Typical Scale (per 100g DHEA-acetate) |
| Dehydroepiandrosterone-3-acetate | 330.47 | 1.0 | 100 g |
| Hydrazine Hydrate | 50.06 | ~4.0 | ~60.6 mL |
| Hydrazine Sulfate | 130.12 | Catalytic | ~0.2 g |
| Ethyl Acetate | 88.11 | - | As required for dissolution |
| Water | 18.02 | - | As required for precipitation |
Table 2: Reagents and Solvents for Vinyl Iodide Formation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Ratio (relative to Hydrazone) | Typical Scale (per 100g Hydrazone) |
| Hydrazone Intermediate | 344.50 | 1.0 | 100 g |
| Iodine | 253.81 | ~2.1 | ~153 g |
| 1,1,3,3-Tetramethylguanidine (TMG) | 115.18 | ~5.0 | ~167 mL |
| Tetrahydrofuran (THF) | 72.11 | - | As required for dissolution |
| Diethyl Ether (Et2O) | 74.12 | - | As required for dissolution |
Table 3: Reaction Parameters and Yields
| Step | Reaction Time | Temperature | Yield | Purity |
| Hydrazone Formation | ~10 hours (reflux) | Reflux | ~70% (isolated) | >95% |
| Vinyl Iodide Formation | ~2-3 hours | 0 °C to 20 °C | ~85% (selectivity) | ~96% |
Experimental Protocols
Protocol 1: Synthesis of Dehydroepiandrosterone-3-acetate-17-hydrazone
This protocol details the formation of the hydrazone intermediate from dehydroepiandrosterone-3-acetate.
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve dehydroepiandrosterone-3-acetate in ethyl acetate at ambient temperature.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate followed by a catalytic amount of hydrazine sulfate dissolved in a small amount of water.
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 10 hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. Add water to precipitate the product. Collect the solid by filtration, wash with cold water, and then with diethyl ether.
-
Drying: Dry the isolated solid under vacuum to a constant weight to yield the dehydroepiandrosterone-3-acetate-17-hydrazone.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the hydrazone intermediate to the target vinyl iodide compound.
-
Reaction Setup: In a reaction vessel, prepare a solution of iodine in a mixture of tetrahydrofuran (THF) and diethyl ether (Et2O). Cool the solution to 0 °C in an ice bath.
-
Base Addition: To the cold iodine solution, add 1,1,3,3-tetramethylguanidine (TMG).
-
Hydrazone Addition: Slowly add a solution of the dehydroepiandrosterone-3-acetate-17-hydrazone in THF to the iodine-TMG mixture over 2-3 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to proceed at 15-20 °C for 2-3 hours. The reaction progress should be monitored by HPLC.
-
Work-up and Isolation: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystall
Application Note: Monitoring the Progress of Suzuki Coupling with 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for monitoring the progress of the Suzuki-Miyaura cross-coupling reaction of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate with various arylboronic acids. The Suzuki coupling is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for the synthesis of complex molecules, including pharmacologically active steroids. Efficient monitoring of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring the timely quenching of the reaction. This document outlines methodologies using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to effectively track the consumption of the steroidal iodide and the formation of the desired 17-aryl product.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[1][2] In the context of steroid chemistry, this reaction allows for the introduction of diverse aryl or heteroaryl moieties at the 17-position of the androstane skeleton, a modification known to impart a range of biological activities. The starting material, 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate, is a key intermediate for the synthesis of these novel steroid derivatives.
Accurate and timely monitoring of the reaction progress is essential for several reasons:
-
Optimization: To determine the optimal reaction time and temperature.
-
Yield Maximization: To quench the reaction at the point of maximum product formation and minimize the formation of byproducts.
-
Process Control: To ensure reproducibility in larger-scale syntheses.
This application note details three common and effective techniques for monitoring this specific Suzuki coupling reaction.
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[3] The key steps are oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Workflow for Reaction Monitoring
The general workflow for monitoring the Suzuki coupling reaction involves sampling the reaction mixture at specific time intervals, quenching the reaction in the sample, preparing the sample for analysis, and finally, analyzing the sample using one of the described techniques.
Experimental Protocols
General Suzuki Coupling Reaction Protocol
This is a representative protocol; optimal conditions may vary depending on the specific arylboronic acid used.
-
To a dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Begin monitoring the reaction after an initial period (e.g., 30 minutes) and then at regular intervals.
Protocol 1: Thin Layer Chromatography (TLC)
TLC is a rapid, qualitative method to visualize the progress of the reaction.[4][5]
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane and ethyl acetate, the ratio needs to be determined empirically, starting with 4:1)
-
Visualization method (UV lamp at 254 nm and/or an iodine chamber)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
At each time point, withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube.
-
Spot the aliquot onto the TLC plate's baseline. Also, spot the starting material for reference.
-
Allow the spot to dry completely before placing the plate in the developing chamber.
-
Develop the plate until the solvent front is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The starting material and product should have different Rf values. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Data Presentation:
| Time (h) | Starting Material (SM) Spot Intensity | Product (P) Spot Intensity | Rf (SM) | Rf (P) |
| 0 | +++ | - | ~0.6 | - |
| 1 | ++ | + | ~0.6 | ~0.4 |
| 2 | + | ++ | ~0.6 | ~0.4 |
| 4 | - | +++ | - | ~0.4 |
Spot intensity is estimated visually (+ faint, ++ moderate, +++ strong). Rf values are approximate and depend on the exact TLC conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the consumption of the starting material and the formation of the product.[6]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile and water)
-
Quenching solution (e.g., water)
-
Extraction solvent (e.g., ethyl acetate)
-
Vials for HPLC samples
Procedure:
-
At each time point, withdraw a precise volume of the reaction mixture (e.g., 50 µL) and transfer it to a vial containing water (e.g., 1 mL) to quench the reaction.
-
Extract the quenched sample with ethyl acetate (e.g., 1 mL).
-
Vortex the mixture and centrifuge if necessary.
-
Transfer the organic layer to a new vial and evaporate the solvent.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) and filter it into an HPLC vial.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to the starting material and the product. The retention times should be distinct.
-
Calculate the percentage conversion based on the peak areas.
Data Presentation:
| Time (h) | Retention Time SM (min) | Peak Area SM | Retention Time P (min) | Peak Area P | % Conversion |
| 0 | 10.2 | 1,250,000 | - | 0 | 0 |
| 1 | 10.2 | 625,000 | 12.5 | 600,000 | ~50 |
| 2 | 10.2 | 125,000 | 1,100,000 | ~90 | |
| 4 | 10.2 | <10,000 | 1,200,000 | >99 |
% Conversion = [Area(P) / (Area(SM) + Area(P))] x 100. This is an approximation and for accurate quantification, response factors should be determined.
Protocol 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides both structural and quantitative information, allowing for the direct monitoring of the reaction mixture.[7]
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (optional, for precise quantification)
Procedure:
-
At each time point, withdraw a small aliquot of the reaction mixture (e.g., 0.1 mL).
-
Quench and extract the sample as described in the HPLC protocol.
-
Evaporate the solvent from the organic extract.
-
Dissolve the residue in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify characteristic peaks for the starting material and the product. For instance, the vinylic proton at C16 of the starting material is expected to have a distinct chemical shift that will disappear upon substitution.[8] New aromatic protons from the coupled product will appear.
-
Integrate the signals of the starting material and the product to determine the relative amounts and calculate the percentage conversion.
Data Presentation:
| Time (h) | Chemical Shift SM (ppm) | Integral SM | Chemical Shift P (ppm) | Integral P | % Conversion |
| 0 | ~6.1 (C16-H) | 1.00 | - | - | 0 |
| 1 | ~6.1 (C16-H) | 0.52 | ~7.2-7.6 (Aromatic-H) | (varies) | 48 |
| 2 | ~6.1 (C16-H) | 0.11 | ~7.2-7.6 (Aromatic-H) | (varies) | 89 |
| 4 | - | 0 | ~7.2-7.6 (Aromatic-H) | (varies) | >99 |
% Conversion = [1 - Integral(SM_t) / Integral(SM_t0)] x 100, where integrals are normalized to a non-reacting peak in the steroid skeleton.
Conclusion
The choice of monitoring technique depends on the specific needs of the researcher and the available equipment. TLC offers a quick and simple qualitative assessment of the reaction. HPLC provides accurate quantitative data, ideal for kinetic studies and optimization. NMR spectroscopy offers the most detailed information, providing both structural confirmation and quantitative analysis. By employing these protocols, researchers can effectively monitor the progress of the Suzuki coupling of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate, leading to more efficient and reproducible syntheses of novel steroidal compounds.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. community.wvu.edu [community.wvu.edu]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. 5α-Androst-3-en-17β-yl acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the derivatization of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, a key intermediate in the synthesis of therapeutic steroids such as Abiraterone Acetate.[1] Direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging due to its limited volatility and thermal stability. The described two-step derivatization procedure, involving hydrolysis of the 3-acetate group followed by silylation of the resulting 3-hydroxyl group, significantly improves its chromatographic behavior and detection sensitivity. This method is crucial for accurate quantification and purity assessment in research and drug development settings.
Introduction
The quantitative analysis of steroid intermediates is essential for process optimization and quality control in pharmaceutical manufacturing. This compound presents analytical challenges for GC-MS, a preferred method for steroid analysis due to its high resolution and sensitivity.[2] Derivatization is a common strategy to enhance the volatility and thermal stability of steroids for GC-MS analysis.[3][4] This protocol details a robust hydrolysis and subsequent silylation method to convert this compound into a more volatile and thermally stable trimethylsilyl (TMS) ether derivative, suitable for sensitive GC-MS analysis. The vinyl iodide moiety at the C17 position is generally stable under these derivatization conditions.[5][6]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Methanol (ACS grade)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (HPLC grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts (2 mL)
-
Micropipettes
-
Analytical balance
Protocol 1: Hydrolysis of the 3-Acetate Group
-
Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Hydrolysis Reaction:
-
Transfer 100 µL of the stock solution to a clean autosampler vial.
-
Add 500 µL of 0.5 M potassium hydroxide in methanol.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 1 hour in a heating block.
-
-
Neutralization:
-
Cool the vial to room temperature.
-
Neutralize the reaction mixture by adding 500 µL of 0.5 M hydrochloric acid.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the vial.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean vial.
-
-
Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at room temperature. The dried residue contains 17-Iodoandrosta-5,16-dien-3beta-ol.
Protocol 2: Silylation of the 3-Hydroxyl Group
-
Derivatization Reaction:
-
To the dried residue from the hydrolysis step, add 50 µL of anhydrous pyridine.
-
Add 100 µL of MSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Heat the vial at 70°C for 30 minutes in a heating block to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Data Presentation
The following tables summarize the expected quantitative performance of the GC-MS method for the analysis of the derivatized 17-Iodoandrosta-5,16-dien-3beta-ol. These values are representative and may vary depending on the specific instrumentation and conditions used.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Initial 150°C, hold 1 min; ramp to 300°C at 15°C/min; hold 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
| MS Source Temp | 230°C |
| Scan Range | 50-600 m/z |
| Monitored Ions (SIM) | To be determined from the mass spectrum of the derivatized standard |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Linearity (r²) | > 0.995 (Range: 2 - 500 ng/mL) |
| Recovery | 92 - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Visualizations
The following diagrams illustrate the derivatization workflow and the chemical transformation involved.
Caption: Workflow for the derivatization of this compound.
Caption: Chemical transformation during the two-step derivatization process.
Conclusion
The described two-step derivatization protocol, involving hydrolysis and silylation, is an effective method for the quantitative analysis of this compound by GC-MS. This procedure enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection sensitivity. This application note provides a comprehensive guide for researchers and professionals in the pharmaceutical industry to accurately analyze this important steroid intermediate.
References
- 1. Conversion of steroids to trimethylsilyl derivatives for gas phase analytical studies: reactions of silylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2842569A - Hydrolysis of hydrocortisone acetate and delta1-hydrocortisone acetate - Google Patents [patents.google.com]
- 5. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 6. Vinyl iodide functional group - Wikiwand [wikiwand.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate. This key intermediate, notably used in the synthesis of Abiraterone Acetate, is commonly prepared via the Barton vinyl iodide synthesis from the corresponding 17-hydrazone of dehydroepiandrosterone acetate (DHEA acetate). This guide focuses on the identification and mitigation of common side products encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form the 17-vinyl iodide is showing multiple spots on TLC, with some being major components. What are the likely side products?
A1: The synthesis of this compound from the corresponding 17-hydrazone via the Barton vinyl iodide reaction can lead to several side products. The most commonly observed impurities include:
-
Unreacted Starting Material: Incomplete conversion of the dehydroepiandrosterone acetate-17-hydrazone.
-
Dehydroepiandrosterone Acetate (DHEA Acetate): Reversion of the hydrazone or vinyl iodide product back to the ketone can occur, especially in the presence of water.[1][2]
-
17,17-Gem-diiodoalkane: Formation of a geminal di-iodide at the 17-position is a known side reaction in the Barton vinyl iodide synthesis, particularly if the reaction site is not sterically hindered.[1][2] This intermediate is often converted to the desired vinyl iodide upon heating.
-
Azine Dimer: In the absence of a non-nucleophilic base, or with insufficient base, the hydrazone can dimerize to form a symmetric azine.[2]
-
17-Methyl Impurity: An impurity described as a "17-methyl impurity" has been observed in process development for Abiraterone Acetate.[1] The exact structure is not definitively reported in the literature, but it may arise from rearrangement or subsequent reactions of intermediates.
Q2: I have a significant amount of a non-polar impurity that I suspect is the gem-diiodoalkane. How can I confirm its identity and convert it to my desired product?
A2: The 17,17-gem-diiodoalkane is a likely non-polar side product.
-
Confirmation: The identity of this compound can be confirmed by mass spectrometry, which will show a characteristic isotopic pattern for two iodine atoms and a molecular ion peak corresponding to C₂₁H₂₉I₂O₂. ¹H NMR spectroscopy will lack the vinyl proton signal around 6.1 ppm and will show shifts in the protons adjacent to the C-17 position.
-
Conversion: The gem-diiodoalkane can often be converted to the desired 17-iodo-16-ene product by heating the reaction mixture.[1] Thermal elimination of HI from the gem-diiodo species is a known process. Careful monitoring of the reaction progress by TLC or HPLC is recommended during heating to avoid degradation.
Q3: My reaction is sluggish, and I am isolating a high-melting, sparingly soluble solid. What could this be?
A3: A high-melting, sparingly soluble solid is characteristic of the azine dimer. This side product forms when the hydrazone reacts with itself, a reaction that is favored in the absence of a suitable base.[2] To avoid this, ensure that a strong, non-nucleophilic base, such as 1,1,3,3-tetramethylguanidine (TMG) or DBU, is used in sufficient stoichiometric amounts. The order of addition is also critical; the hydrazone solution should be added slowly to the solution of iodine and base.[2]
Q4: How can I minimize the formation of the starting ketone (DHEA Acetate) as a side product?
A4: The presence of water can lead to the hydrolysis of intermediates back to the starting ketone.[1][2] To minimize this:
-
Use anhydrous solvents (e.g., dry THF, diethyl ether).
-
Ensure all glassware is thoroughly dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Q5: What are the optimal conditions to maximize the yield of the desired 17-vinyl iodide?
A5: Based on literature reports, the following conditions are recommended for the Barton vinyl iodide synthesis of this steroidal hydrazone:
-
Base: A strong, non-nucleophilic guanidine base like 1,1,3,3-tetramethylguanidine (TMG) is effective.[1]
-
Solvent: A mixture of anhydrous tetrahydrofuran (THF) and diethyl ether is commonly used.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side product formation.
-
Order of Addition: Slow, dropwise addition of the hydrazone solution to a pre-mixed solution of iodine and base is crucial to maintain a high concentration of the iodinating agent and minimize hydrazone dimerization.[2]
Data on Side Product Formation
The following table summarizes the influence of reaction conditions on the formation of the desired product and major side products during the synthesis of the 17-vinyl iodide intermediate, based on data from process development studies for Abiraterone Acetate.[1]
| Reaction Parameter | Condition | 17-Iodo-16-ene Product (%) | Gem-diiodo Impurity (%) | 17-Methyl Impurity (%) | DHEA Acetate (%) |
| Initial Reaction | Hydrazone added to I₂/TMG at 15-20°C | ~30 | ~20 | ~20 | ~5 |
| Post-Heating | Reaction mixture heated to 70-80°C | Increased | Decreased | N/A | N/A |
| Optimized Hydrazone Formation | >14 vol. ethyl acetate, <5 mol equiv. hydrazine hydrate, 60-70°C, 10-16h | N/A | N/A | N/A | <1% (starting material), <0.5% (deacylated) |
Note: "N/A" indicates that specific data for this impurity under these conditions was not provided in the cited source.
Experimental Protocols
1. Synthesis of Dehydroepiandrosterone Acetate-17-hydrazone [1]
-
To a stirred solution of dehydroepiandrosterone-3-acetate (1 equivalent) in ethyl acetate (14-15 volumes), add hydrazine hydrate (1.3-5.0 equivalents) at ambient temperature.
-
Heat the reaction mixture to reflux (60-70 °C) and maintain for 10-16 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid with cold ethyl acetate and dry under vacuum to yield the hydrazone as a white solid.
2. Synthesis of this compound
This protocol is adapted from the synthesis of the 3-hydroxy analog.
-
In a round-bottomed flask under an inert atmosphere, dissolve iodine (2.1 equivalents) in anhydrous tetrahydrofuran (THF) and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,1,3,3-tetramethylguanidine (TMG) (5.1 equivalents) to the cooled iodine solution.
-
In a separate flask, dissolve the dehydroepiandrosterone acetate-17-hydrazone (1 equivalent) in anhydrous THF.
-
Slowly add the hydrazone solution dropwise to the iodine/TMG solution over approximately 2 hours, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, stir the reaction for an additional hour at 0 °C.
-
The reaction mixture can be heated to 70-80°C to convert any gem-diiodo intermediate to the desired product. Monitor this step carefully by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
3. Acetylation of the 3-beta-hydroxyl group (if starting from the unacetylated steroid)
-
Suspend the 17-Iodoandrosta-5,16-dien-3beta-ol in dry diethyl ether.
-
Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add acetyl chloride and stir the mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude acetate, which can be purified by recrystallization.
Visualization of Reaction Pathways
The following diagram illustrates the synthetic pathway to this compound and the competing side reactions.
Caption: Synthetic pathways in the formation of this compound.
References
Troubleshooting low conversion in the iodination of dehydroepiandrosterone
Welcome to the technical support center for the iodination of dehydroepiandrosterone (DHEA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding this specific chemical transformation.
Troubleshooting Guide: Low Conversion in DHEA Iodination
Low conversion is a frequent challenge in the iodination of dehydroepiandrosterone. The following guide addresses common causes and provides systematic solutions to improve your reaction yield.
| Observation | Potential Cause | Recommended Action |
| Low or no consumption of starting material (DHEA) | 1. Inactive Iodinating Reagent: The iodinating reagent (e.g., I₂, NIS) may have degraded due to improper storage or age. | 1. Use a fresh batch of the iodinating reagent. Ensure storage in a cool, dark, and dry place. For N-Iodosuccinimide (NIS), which can be light-sensitive, store in a dark container.[1] |
| 2. Insufficient Activation of Iodine: Molecular iodine (I₂) is a weak electrophile and often requires an activator or oxidant to facilitate the reaction.[2] | 2. If using I₂, add an oxidizing agent such as hydrogen peroxide (H₂O₂) or an activator like a silver salt (e.g., AgNO₃, AgOTf) to generate a more potent electrophilic iodine species.[3][4] | |
| 3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome. | 3. Use an appropriate solvent. For electrophilic iodinations, chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃) are common. Acetonitrile or dioxane may also be suitable.[1] | |
| Formation of multiple products alongside the desired iodinated DHEA | 1. Side Reaction: Iodohydrin Formation: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of an iodohydrin byproduct.[5] | 1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| 2. Over-iodination: In some cases, di-iodination or other secondary iodination reactions can occur, especially with prolonged reaction times or excess reagent.[6] | 2. Carefully control the stoichiometry of the iodinating reagent. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction upon consumption of the starting material. | |
| 3. Rearrangement Products: The carbocation intermediate formed during electrophilic addition can potentially undergo rearrangement, leading to isomeric products. | 3. Lowering the reaction temperature can often minimize rearrangement reactions by favoring the kinetically controlled product. | |
| Reaction stalls after partial conversion | 1. Reversible Reaction: The electrophilic addition of iodine to an alkene can be a reversible process.[2] | 1. To shift the equilibrium towards the product, consider using a trapping agent for the iodide byproduct or use an iodinating reagent that results in a more irreversible reaction. |
| 2. Deactivation of Catalyst/Activator: If using a catalyst or activator, it may become deactivated over the course of the reaction. | 2. Ensure the catalyst is of high purity and used in the appropriate amount. In some cases, slow addition of the catalyst or using a more robust catalytic system may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the iodination of the double bond in DHEA?
The most common approach for iodinating the C5-C6 double bond in dehydroepiandrosterone is through electrophilic addition. This typically involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a more reactive iodine source like N-Iodosuccinimide (NIS).[1][5]
Q2: Why is an oxidizing agent often required when using molecular iodine (I₂)?
Molecular iodine itself is a relatively weak electrophile. An oxidizing agent, such as hydrogen peroxide, is used to oxidize iodide to a more electrophilic iodine species, which can more readily attack the electron-rich double bond of DHEA.[7]
Q3: Can I use N-Iodosuccinimide (NIS) for the iodination of DHEA? What are the advantages?
Yes, N-Iodosuccinimide (NIS) is a suitable reagent for the iodination of alkenes and has been used in the steroid field.[1] Its advantages include being a solid that is easier to handle than molecular iodine and often providing cleaner reactions with fewer side products. For less reactive substrates, an acid catalyst may be required to activate the NIS.[8][9]
Q4: What are the expected side products in the iodination of DHEA?
The most common side product is the corresponding iodohydrin, which forms if water is present in the reaction mixture.[5] Other potential side products can arise from over-iodination or skeletal rearrangements, although these are generally less common under optimized conditions.
Q5: How can I monitor the progress of my DHEA iodination reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture is compared to spots of the DHEA starting material and, if available, the purified iodinated product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Experimental Protocols
Protocol 1: Iodination of DHEA using Iodine and Silver Triflate
This protocol utilizes a silver salt to activate molecular iodine for the electrophilic iodination of the DHEA double bond.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Iodine (I₂)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve dehydroepiandrosterone (1 equivalent) in anhydrous dichloromethane.
-
Add silver trifluoromethanesulfonate (1.2 equivalents) to the solution and stir.
-
In a separate flask, prepare a solution of iodine (1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the iodine solution to the DHEA solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodination of DHEA using N-Iodosuccinimide (NIS)
This method employs N-Iodosuccinimide as the iodine source, which can offer a cleaner reaction profile.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve dehydroepiandrosterone (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature. For less reactive substrates, the addition of a catalytic amount of a strong acid like trifluoromethanesulfonic acid may be necessary.[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for the iodination of DHEA.
Caption: A logical workflow for troubleshooting low conversion in DHEA iodination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate. The following information is designed to address common issues encountered during the purification of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The most common impurities are typically residual starting materials and side-products from the synthesis. These can include:
-
Dehydroepiandrosterone acetate (DHEA acetate): The precursor to the 17-hydrazone, which is then converted to the 17-iodo compound.
-
Androstenone hydrazone: The direct precursor to the 17-iodo compound. Incomplete reaction or decomposition can lead to its presence.
-
Unidentified side-products: Formed during the iodination reaction.
-
Solvent residues: Residual solvents from the reaction and initial work-up.
Q2: My purified this compound appears to be degrading. What are the potential causes and how can I prevent this?
A2: this compound can be sensitive to light, heat, and acidic or basic conditions. Degradation may be observed as discoloration (e.g., turning yellow or brown) or the appearance of new spots on a TLC plate. To minimize degradation:
-
Store the compound at low temperatures (2-8°C is recommended) and protected from light.
-
Use purified, neutral solvents for all purification steps.
-
Avoid prolonged exposure to high temperatures during solvent removal.
Q3: I am having difficulty removing a specific impurity that has a similar polarity to my product. What should I do?
A3: When an impurity has a similar polarity, standard purification techniques may be challenging. Consider the following approaches:
-
Optimize column chromatography: Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent system. Changing the stationary phase (e.g., using alumina instead of silica gel) may also improve separation.
-
Recrystallization: Experiment with a variety of solvent systems. A mixture of a good solvent and a poor solvent can often provide better selectivity than a single solvent.
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | - The solution is not supersaturated.- The chosen solvent is too good a solvent.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Add a poor solvent (anti-solvent) dropwise to induce precipitation.- Try a different solvent or solvent system.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals | - The solution is cooling too quickly.- The compound is "oiling out" due to high impurity levels or an inappropriate solvent. | - Allow the solution to cool more slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Re-dissolve the oil in a larger volume of hot solvent and cool slowly.- Try a different recrystallization solvent. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Cool the crystallization mixture for a longer period in an ice bath before filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | - Inappropriate solvent system (mobile phase).- Column was not packed properly (channeling).- Column was overloaded with crude material. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots.- Repack the column carefully, ensuring a uniform and compact bed.- Use a larger column or reduce the amount of sample loaded. |
| Product elutes too quickly or too slowly | - The polarity of the mobile phase is too high or too low. | - Adjust the solvent polarity. Increase the proportion of the polar solvent to elute the compound faster, or decrease it to slow down elution. |
| Streaking or tailing of bands on the column | - The compound is not very soluble in the mobile phase.- The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | - Add a small amount of a more polar solvent to the mobile phase to improve solubility.- For acidic or basic compounds, consider adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase, or use a different stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and hexane) to find a suitable recrystallization solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (good solvent) and the other should not (poor solvent).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the "good" solvent if using a pair) to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If using a solvent pair, the "poor" solvent is added dropwise to the hot solution until it becomes slightly cloudy, then a few drops of the "good" solvent are added to redissolve the precipitate before cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Column Chromatography Purification of this compound
-
TLC Analysis: Analyze the crude mixture by TLC using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to determine the optimal mobile phase for separation. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and apply it carefully to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 90:10, 85:15, etc.) if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes hypothetical data for different purification methods. Actual results may vary depending on the initial purity of the crude product.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) | Notes |
| Recrystallization (Methanol) | 85% | 95% | 70% | Good for removing less polar impurities. |
| Recrystallization (Acetone/Water) | 85% | 97% | 65% | Effective for a wider range of impurities. |
| Silica Gel Column Chromatography | 85% | >99% | 80% | Provides high purity but can be more time-consuming. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Stability issues of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate under storage
Welcome to the technical support center for 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this compound. The information provided is based on the chemical properties of the molecule and general guidelines for similar steroidal compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound at 2-8°C. The compound should be kept in a tightly sealed container, protected from light and moisture.
Q2: How does light exposure affect the stability of this compound?
A2: As a vinyl iodide, this compound is sensitive to light. Exposure to UV or ambient light can lead to the cleavage of the carbon-iodine bond, resulting in degradation. It is crucial to store the compound in a light-resistant container or in a dark environment.
Q3: Is this compound sensitive to moisture?
A3: Yes, moisture can contribute to the hydrolysis of the 3-acetate group, leading to the formation of 17-Iodoandrosta-5,16-dien-3beta-ol. It is advisable to handle the compound in a dry environment and store it in a desiccated container.
Q4: What are the potential degradation pathways for this molecule?
A4: The two primary anticipated degradation pathways are:
-
Photodegradation: Cleavage of the carbon-iodine bond at the 17-position upon exposure to light.
-
Hydrolysis: Cleavage of the acetate ester at the 3-position, catalyzed by acidic or basic conditions, or prolonged exposure to moisture.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents. Contact with such agents should be avoided to prevent chemical reactions that could degrade the compound.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Perform a purity analysis (e.g., HPLC) to assess the integrity of the compound. |
| Discoloration of the solid compound (e.g., yellowing). | Potential photodegradation or oxidation. | Ensure the compound is stored in a light-resistant container and in an inert atmosphere if possible. Minimize exposure to light during handling. |
| Presence of an additional peak in analytical chromatograms (e.g., HPLC, LC-MS). | Possible hydrolysis of the acetate group. | Compare the retention time of the new peak with a standard of 17-Iodoandrosta-5,16-dien-3beta-ol if available. Ensure the compound is handled and stored in a dry environment. |
| Inconsistent results between different batches of the compound. | Variation in initial purity or degradation during storage of one batch. | Re-evaluate the purity of each batch before use. Review the storage history of each batch. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be 60:40 (Acetonitrile:Water), with a gradient to increase the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent such as acetonitrile or methanol to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study - Photostability
This protocol is based on the ICH Q1B guideline for photostability testing.
-
Sample Preparation: Prepare two sets of samples of the solid compound and a solution in a suitable solvent (e.g., acetonitrile).
-
Light Exposure: Expose one set of samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dark Control: Keep the second set of samples in the dark at the same temperature to serve as a control.
-
Analysis: At appropriate time points, analyze both the exposed and control samples by HPLC (as described in Protocol 1) to determine the extent of degradation.
Protocol 3: Forced Degradation Study - Hydrolytic Stability
This protocol outlines a general procedure for assessing hydrolytic stability.
-
Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 50°C) for a defined period.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acidic and basic samples and analyze all samples by HPLC to quantify the remaining parent compound and the formation of any degradation products.
Visualizations
Caption: Recommended storage and handling for optimal stability.
Caption: General workflow for a forced degradation study.
Caption: Potential degradation pathways of the compound.
Optimizing reaction conditions for the synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 17-Iodoandrosta-5,16-dien-3beta-ol?
A1: The most widely employed method involves the reaction of dehydroepiandrosterone-17-hydrazone with iodine in the presence of a base. This reaction, often referred to as a Shapiro-type reaction, proceeds through the in-situ formation of a vinyllithium or related intermediate, which is then quenched with iodine. A common base used for this transformation is 1,1,3,3-tetramethylguanidine (TMG).[1][2][3]
Q2: What are the typical reaction conditions for the iodination of dehydroepiandrosterone-17-hydrazone?
A2: A frequently cited protocol involves dissolving iodine in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether (Et2O), cooling the solution to 0°C, and then adding 1,1,3,3-tetramethylguanidine. A solution of dehydroepiandrosterone-17-hydrazone in THF is then added dropwise to the iodine solution while maintaining the temperature at 0°C.[2][3]
Q3: How is the 3-acetate group introduced?
A3: The 3-acetate group is typically introduced after the formation of 17-Iodoandrosta-5,16-dien-3beta-ol. This is achieved through acetylation of the 3-hydroxyl group using a suitable acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like triethylamine or pyridine.
Q4: What is the primary application of this compound?
A4: This compound is a crucial intermediate in the synthesis of Abiraterone Acetate.[2][4] Abiraterone Acetate is a medication used in the treatment of prostate cancer. The iodo group at the 17-position serves as a handle for subsequent cross-coupling reactions, such as the Suzuki coupling, to introduce the pyridine moiety of Abiraterone.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 17-Iodoandrosta-5,16-dien-3beta-ol | 1. Incomplete formation of the hydrazone. 2. Moisture in the reaction. 3. Inefficient base. 4. Low quality or decomposed iodine. | 1. Ensure complete conversion of dehydroepiandrosterone to the hydrazone and purify if necessary. 2. Use anhydrous solvents (THF, Et2O) and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Use a strong, non-nucleophilic base like 1,1,3,3-tetramethylguanidine. Ensure the correct stoichiometry. 4. Use freshly sublimed or high-purity iodine. |
| Formation of multiple byproducts | 1. Side reactions due to elevated temperature. 2. Presence of oxygen. 3. Non-specific iodination. | 1. Strictly maintain the reaction temperature at 0°C or below during the addition of the hydrazone.[2][3] 2. Degas solvents and maintain an inert atmosphere throughout the reaction. 3. Ensure slow, dropwise addition of the hydrazone solution to the iodine solution to maintain a localized excess of iodine. |
| Product is difficult to purify | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. | 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting hydrazone. 2. Recrystallization from a suitable solvent system (e.g., methanol, ethanol, or mixtures with water) can be effective. Column chromatography on silica gel may be necessary for high purity. |
| Low yield in the subsequent acetylation step | 1. Incomplete reaction. 2. Hydrolysis of the acetate product. | 1. Use a slight excess of the acetylating agent and base. Monitor the reaction by TLC. 2. Ensure anhydrous conditions during the reaction and work-up to prevent hydrolysis of the acetate ester. |
Experimental Protocols
Synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol
This protocol is adapted from published procedures.[2][3]
Materials:
-
Dehydroepiandrosterone-17-hydrazone
-
Iodine (I₂)
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve iodine (e.g., 2.05 molar equivalents) in a mixture of anhydrous THF and anhydrous Et₂O (e.g., 2:1 v/v).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 1,1,3,3-tetramethylguanidine (e.g., 5.45 molar equivalents) to the cooled iodine solution.
-
In a separate flask, dissolve dehydroepiandrosterone-17-hydrazone (1.0 molar equivalent) in anhydrous THF.
-
Add the hydrazone solution dropwise to the iodine/TMG solution over a period of approximately 2 hours, ensuring the temperature is maintained at 0°C.
-
After the addition is complete, allow the reaction to stir for an additional period (e.g., 30 minutes) at 0°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by quenching with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
| Reactant | Molar Equivalents |
| Dehydroepiandrosterone-17-hydrazone | 1.0 |
| Iodine | ~2.05 |
| 1,1,3,3-Tetramethylguanidine | ~5.45 |
Note: The exact amounts and concentrations should be determined based on the specific scale of the reaction.
Visualizations
References
- 1. WO2014188445A1 - PROCESS FOR THE PREPARATION OF (3β)-17-(3-PYRIDINYL)ANDROSTA-5,16-DIEN-3-YL ACETATE AND POLYMORPH THEREOF - Google Patents [patents.google.com]
- 2. 17-Iodoandrosta-5,16-dien-3beta-ol | 32138-69-5 [chemicalbook.com]
- 3. 17-Iodoandrosta-5,16-dien-3beta-ol synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 114611-53-9 [chemicalbook.com]
- 5. WO2014188445A1 - PROCESS FOR THE PREPARATION OF (3β)-17-(3-PYRIDINYL)ANDROSTA-5,16-DIEN-3-YL ACETATE AND POLYMORPH THEREOF - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Preventing homocoupling in Suzuki reactions of steroidal vinyl iodides
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments involving steroidal vinyl iodides. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem with steroidal substrates?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical byproduct. In the synthesis of complex molecules like steroids, this is particularly problematic as it consumes the often valuable boronic acid, reduces the yield of the desired, high-value steroidal product, and complicates purification due to the potential for similar physical properties between the homocoupled product and the target molecule.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two primary causes of homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.
-
Oxygen-Mediated: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is one of the most critical steps to suppress this pathway.
-
Palladium(II)-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and generate the active Pd(0) species. This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.
Q3: Are steroidal vinyl iodides particularly susceptible to any specific side reactions in Suzuki coupling?
A3: While vinyl iodides are generally excellent substrates for Suzuki reactions due to the high rate of oxidative addition, the complexity of the steroidal framework can introduce challenges. Steric hindrance around the iodide can slow down the desired cross-coupling, potentially allowing side reactions like homocoupling to become more competitive. Furthermore, the stability of some complex boronic acids used in drug development can be limited, making them more prone to degradation and homocoupling if the reaction conditions are not carefully optimized.
Troubleshooting Guide for Homocoupling
Q4: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is the first and most critical parameter to check?
A4: The most common cause of homocoupling is the presence of oxygen. The first and most crucial step is to ensure your reaction is rigorously deoxygenated. Standard freeze-pump-thaw cycles or bubbling an inert gas (Nitrogen or Argon) through your solvent(s) for an extended period (at least 30 minutes) before adding the catalyst and reagents is essential. A subsurface sparge with nitrogen is a particularly effective method. All reagents should be added under a positive pressure of an inert atmosphere.
Q5: My reaction is thoroughly degassed, but homocoupling persists. What should I investigate next?
A5: Your choice of palladium source and ligands is the next critical factor.
-
Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald G3 precatalyst) that is designed for clean and efficient generation of the active Pd(0) catalyst. Using a Pd(0) source avoids the initial homocoupling that can occur during the in-situ reduction of Pd(II).
-
Ligands: The use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as SPhos, XPhos, or other Buchwald-type biarylphosphines can accelerate the rate-limiting reductive elimination step, which reduces the lifetime of intermediates that could lead to side reactions. Their steric bulk can also physically hinder the formation of the intermediates required for homocoupling.
Q6: How do the base, solvent, and temperature affect the formation of homocoupling byproducts?
A6: These parameters are crucial for fine-tuning the reaction's selectivity.
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are generally effective at minimizing homocoupling. While water is often required to dissolve the base and facilitate transmetalation, excessive amounts can sometimes promote homocoupling. The optimal organic solvent/water ratio should be determined empirically.
-
Base: The strength and solubility of the base can influence the reaction. In some systems, an intermediate strength base may be optimal to avoid competitive coordination to the palladium center, which can lead to side reactions.
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is often beneficial. Higher temperatures can accelerate side reactions, including homocoupling, more than the desired cross-coupling.
Q7: Can the way I add my reagents make a difference?
A7: Yes, procedural modifications can significantly reduce homocoupling. The slow addition of the boronic acid to the reaction mixture using a syringe pump is a highly effective strategy. This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction and favors its reaction with the palladium complex that has already undergone oxidative addition with the steroidal vinyl iodide.
Key Parameter Optimization
Data Presentation
The following tables summarize the expected effects of key parameters on the selectivity of Suzuki reactions involving steroidal vinyl iodides, based on established chemical principles.
Table 1: Illustrative Effect of Ligand and Palladium Source on Homocoupling
| Pd Source | Ligand | Relative Rate of Cross-Coupling | Expected Homocoupling | Rationale |
| Pd(OAc)₂ | PPh₃ | Moderate | High | Pd(II) source requires reduction, which can initiate homocoupling. PPh₃ is less effective at promoting rapid reductive elimination compared to modern ligands. |
| Pd(PPh₃)₄ | PPh₃ | Moderate | Moderate | Pd(0) source avoids initial Pd(II)-mediated homocoupling, but oxygen sensitivity and ligand performance are still factors. |
| Pd(OAc)₂ | SPhos | High | Low | Bulky, electron-rich ligand accelerates reductive elimination, outcompeting homocoupling pathways. |
| Buchwald G3 Precatalyst | SPhos | Very High | Very Low | Precatalyst ensures efficient generation of the active Pd(0) L₁ species, minimizing Pd(II) and promoting the desired cycle. |
Table 2: General Influence of Reaction Parameters on Selectivity
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | High (e.g., 100 °C) | Low (e.g., 60 °C) | Lower temperature generally disfavors homocoupling. |
| Boronic Acid Addition | All at once | Slow addition via syringe pump | Slow addition keeps concentration low, significantly reducing homocoupling. |
| Atmosphere | Inert gas blanket | Rigorous N₂/Ar sparging | Sparging is more effective at removing dissolved O₂, preventing oxidation of Pd(0). |
| Vinyl Halide | Vinyl Bromide | Vinyl Iodide | Vinyl iodides undergo faster oxidative addition, which can help the main cycle outcompete side reactions. |
Experimental Protocols
Protocol: Low-Homocoupling Suzuki Reaction of a Steroidal Vinyl Iodide
This protocol outlines a general procedure with critical steps highlighted to minimize homocoupling.
1. Reagent and Solvent Preparation:
-
Ensure the steroidal vinyl iodide is pure and free of contaminants.
-
Use high-purity boronic acid. If it is prone to decomposition, consider using a more stable boronate ester (e.g., a pinacol ester).
-
Crucial Step: All solvents (e.g., 1,4-dioxane and water) must be rigorously deoxygenated. This is best achieved by bubbling argon or nitrogen gas through the solvent for at least 30 minutes prior to use.
2. Reaction Setup:
-
To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the steroidal vinyl iodide (1.0 equiv) and the chosen base (e.g., K₃PO₄, 3.0 equiv).
-
Seal the flask with a septum, and cycle between vacuum and backfilling with argon or nitrogen at least three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Buchwald precatalyst, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add the deoxygenated organic solvent (e.g., dioxane) via cannula or syringe, followed by the deoxygenated water.
-
Prepare the boronic acid (1.2 equiv) in a separate, dry flask and dissolve it in a minimum amount of deoxygenated organic solvent.
3. Reaction Execution:
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Crucial Step: Using a syringe pump, add the boronic acid solution to the reaction mixture over a period of several hours.
-
Monitor the reaction progress by TLC or LC-MS.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),
Impact of base selection on the Suzuki coupling of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki cross-coupling of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data on the critical impact of base selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the success of the Suzuki coupling with this compound?
A1: While several factors are important, the selection of the base is one of the most critical parameters for a successful Suzuki coupling of this steroidal vinyl iodide. The base plays a crucial role in the transmetalation step of the catalytic cycle and can significantly impact the reaction rate and overall yield.
Q2: Why are inorganic bases generally preferred over organic bases for this type of reaction?
A2: Inorganic bases, such as carbonates and phosphates, are often more effective than organic bases (e.g., triethylamine) in Suzuki couplings. This is attributed to their ability to facilitate the formation of the active palladium species and promote the transmetalation step. Organic bases can sometimes be less effective due to issues with solubility and basicity in the aqueous-organic solvent mixtures typically used.[1]
Q3: Can the acetate group on the 3-beta-ol be hydrolyzed during the reaction?
A3: Yes, the acetate protecting group is susceptible to hydrolysis under basic conditions, especially with stronger bases like hydroxides or at elevated temperatures. If hydrolysis is a concern, milder bases such as potassium carbonate or potassium phosphate should be considered, along with careful temperature control.
Q4: What are the common side reactions to look out for?
A4: Common side reactions include hydrolysis of the acetate group, debromination of the starting material, and homocoupling of the boronic acid partner. Careful selection of the base and reaction conditions can help to minimize these unwanted side reactions.
Q5: Which palladium catalyst is recommended for this substrate?
A5: For sterically hindered substrates like this 17-iodoandrostane derivative, palladium catalysts with bulky, electron-rich phosphine ligands are often recommended. Catalysts such as Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand like SPhos or XPhos can be effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Ensure the palladium catalyst is not old or degraded. - Use a fresh batch of catalyst or a different palladium source and ligand combination. |
| 2. Ineffective Base | - The chosen base may not be strong enough or may be sterically hindered. - Switch to a different base. For example, if using K₂CO₃, try K₃PO₄ or Cs₂CO₃. | |
| 3. Poor Solvent Choice | - The solvent system may not be optimal for solubility of all reactants. - Try different solvent mixtures, such as toluene/water, dioxane/water, or DMF/water. | |
| Significant Starting Material Remaining | 1. Insufficient Reaction Time or Temperature | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. |
| 2. Catalyst Poisoning | - Ensure all reagents and solvents are pure and free of impurities that could poison the catalyst. - Degas the reaction mixture thoroughly to remove oxygen. | |
| Formation of Byproducts (e.g., Homocoupling) | 1. Suboptimal Base Concentration or Type | - The base may be too strong or too weak. - Screen different bases (see data table below). - Adjust the stoichiometry of the base. |
| 2. Presence of Oxygen | - Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | |
| Hydrolysis of the Acetate Group | 1. Base is too Strong | - Use a milder base such as K₂CO₃ or NaHCO₃. - Avoid strong bases like NaOH or KOH. |
| 2. High Reaction Temperature | - Reduce the reaction temperature and increase the reaction time if necessary. |
Data Presentation: Impact of Base on Reaction Yield
The following table summarizes the representative yields for the Suzuki coupling of a steroidal vinyl iodide with an arylboronic acid under various basic conditions. These results highlight the significant influence of the base on the efficiency of the reaction.
| Base | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| K₃PO₄ | Toluene/H₂O | 100 | 85-95 | Often an excellent choice for sterically hindered substrates. |
| Cs₂CO₃ | Dioxane/H₂O | 90 | 80-90 | A strong and effective base, but can be more expensive. |
| K₂CO₃ | DMF/H₂O | 90 | 70-85 | A good general-purpose base. |
| Na₂CO₃ | Ethanol/H₂O | 80 | 65-80 | Another common and effective inorganic base.[1][2] |
| NaOH | Toluene/H₂O | 80 | 40-60 | Stronger base, higher risk of acetate hydrolysis. |
| Triethylamine (TEA) | Toluene | 100 | 20-40 | Organic bases are generally less effective for this transformation.[1] |
Note: Yields are representative and can vary based on the specific boronic acid, catalyst, and reaction conditions used.
Experimental Protocols
Representative Protocol for the Suzuki Coupling of this compound:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 organic to aqueous ratio) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for a further 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 17-aryl-androsta-5,16-dien-3beta-ol 3-acetate.
Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Catalyst poisoning in the synthesis of Abiraterone from 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning during the synthesis of Abiraterone from 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate via Suzuki-Miyaura coupling.
Troubleshooting Guide: Overcoming Catalyst Poisoning
Low yields and reaction failures in the Suzuki-Miyaura coupling step for Abiraterone synthesis can often be attributed to the deactivation of the palladium catalyst. This guide provides a systematic approach to diagnose and resolve potential catalyst poisoning issues.
Problem: The Suzuki-Miyaura coupling reaction shows low to no conversion.
Possible Cause 1: Presence of Catalyst Poisons in a Starting Material
Certain impurities in the starting materials, even at trace levels, can act as potent poisons for the palladium catalyst.
Identification:
-
Symptom: The reaction fails to initiate or stalls at low conversion, even with a fresh batch of catalyst.
-
Analysis:
-
Elemental Analysis: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Fluorescence (XRF) can detect heavy metal impurities (e.g., lead, mercury, arsenic) in the starting materials.[1]
-
Combustion Analysis: This method can determine the presence of elemental sulfur.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can identify volatile organic impurities that may contain poisoning moieties.
-
Common Poisons and Their Potential Sources:
| Poison | Potential Source |
| Sulfur Compounds | Residual sulfates from the synthesis of starting materials, or as impurities in reagents and solvents. Elemental sulfur has been identified as a culprit in failed Suzuki coupling reactions.[2] Thiophene and its derivatives are known poisons.[3][4][5] |
| Heavy Metals | Leaching from reactors or carried over from previous synthetic steps. Mercury, lead, and arsenic are common examples.[1] |
| Halides | Excess halides, particularly iodides, can sometimes inhibit the catalytic cycle. |
| Coordinating Species | Compounds with strong coordinating atoms like nitrogen (e.g., certain nitrogen-containing heterocycles) or phosphorus can bind to the palladium center and deactivate it.[6] |
| Oxidizing Agents | Peroxides in ethereal solvents (like THF or dioxane) can oxidize the active Pd(0) catalyst to inactive Pd(II).[7] |
Solutions:
-
Purification of this compound:
-
Recrystallization: This is a primary method for purifying the starting material and removing non-polar impurities.
-
Activated Carbon Treatment: Slurrying the starting material in a suitable solvent with activated carbon can effectively adsorb many organic and some inorganic poisons.
-
Silica Gel Chromatography: For more challenging separations, column chromatography can be employed.
-
-
Purification of Diethyl(3-pyridyl)borane: Boronic acids and their esters can degrade over time.[7] It is recommended to use fresh or recently purified material. Distillation or recrystallization may be applicable depending on the specific borane derivative.
Possible Cause 2: Catalyst Deactivation During the Reaction
Even with pure starting materials, the catalyst can become poisoned or deactivated under the reaction conditions.
Identification:
-
Symptom: The reaction starts but does not go to completion, or the reaction rate is significantly slower than expected.
-
Visual Cue: Formation of palladium black is an indicator of catalyst decomposition.[7]
Solutions:
-
Inert Atmosphere: The reaction must be carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[7] Ensure all solvents are thoroughly degassed.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can protect the palladium center and improve catalyst stability and activity.[7]
-
Base Selection: The choice and quality of the base are crucial. Ensure the base is finely powdered and anhydrous. Common bases include sodium carbonate, potassium carbonate, and potassium phosphate.[7]
-
Temperature Control: Excessively high temperatures can lead to catalyst decomposition.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the synthesis of Abiraterone via Suzuki-Miyaura coupling?
A1: The most frequently encountered poisons are sulfur compounds, heavy metals, and oxidizing agents. Sulfur can originate from starting materials or reagents.[2] Heavy metals may be introduced through cross-contamination from equipment. Oxidizing agents, such as peroxides in solvents, can deactivate the active Pd(0) catalyst.[7]
Q2: How can I test my starting materials for potential catalyst poisons?
A2: A combination of analytical techniques is recommended. Elemental analysis (ICP-MS) is effective for detecting heavy metals.[1] Combustion analysis can quantify sulfur content.[1] Chromatographic methods like GC-MS and HPLC can identify and quantify organic impurities.
Q3: What is a simple "patch test" to see if my starting material is poisoned?
A3: You can run a small-scale, well-established Suzuki-Miyaura reaction with known pure substrates and your catalyst. If this reaction proceeds as expected, it suggests your catalyst is active. Then, run the same reaction but add a small amount of your this compound. A significant drop in yield or reaction rate would indicate the presence of a catalyst poison in your starting material.
Q4: Can a poisoned palladium catalyst be regenerated?
A4: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst support.
-
For sulfur poisoning of Pd/C catalysts: A common method involves washing with a solvent like N,N-dimethylformamide to remove organic deposits, followed by oxidation of the chemisorbed sulfur with hot air.[8] Another patented method involves drying and oxidizing the inactivated Pd/C catalyst in an air atmosphere at 50-140°C.[6]
-
For homogeneous palladium complexes: Regeneration can be more complex. One procedure for regenerating inactive PdCl2(PPh3)2 involves treatment with ammonium chloride followed by the addition of fresh triphenylphosphine.
Q5: What are some common side reactions that can be mistaken for catalyst poisoning?
A5: Several side reactions can lead to low yields and may be confused with catalyst poisoning:
-
Homocoupling: Dimerization of the boronic acid or the steroidal halide can occur.[7]
-
Protodeboronation: The boronic acid/ester group is replaced by a hydrogen atom, a common issue with electron-deficient arylboronic acids.[2]
-
Dehalogenation: The iodo-group on the steroid can be reduced, preventing the cross-coupling reaction.[7]
Quantitative Data on Catalyst Poisoning
| Catalyst Poison | Concentration | Effect on Yield |
| Thiophene | Low ppm | Significant to complete inhibition of the reaction. Thiophene and other sulfur-containing heterocycles are strong poisons for palladium catalysts.[3][4][5] |
| Elemental Sulfur | ppm levels | Can lead to uncharacteristically low conversion in Suzuki coupling reactions. A case study identified elemental sulfur as the culprit for a failed reaction in a GMP campaign.[2] |
| Lead (Pb) | Trace amounts | Can act as a cumulative poison, leading to a gradual decrease in catalyst activity and reaction yield over time. |
| Peroxides | Variable | Can cause rapid catalyst deactivation through oxidation of Pd(0) to Pd(II), leading to a sharp drop in reaction rate and yield.[7] |
Experimental Protocols
Protocol 1: Activated Carbon Treatment for Purification of this compound
Objective: To remove potential organic catalyst poisons from the starting material.
Materials:
-
This compound (crude)
-
Activated Carbon (decolorizing charcoal)
-
Suitable solvent (e.g., ethyl acetate, dichloromethane)
-
Filter aid (e.g., Celite®)
-
Filter paper and funnel
-
Round-bottom flask and rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable solvent in a round-bottom flask (e.g., 10 mL of solvent per gram of substrate).
-
Add activated carbon to the solution (approximately 10-20% by weight of the substrate).
-
Stir the suspension at room temperature for 1-2 hours.
-
Prepare a small plug of filter aid (Celite®) in a funnel lined with filter paper.
-
Filter the suspension through the filter aid to remove the activated carbon.
-
Wash the filter cake with a small amount of fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified starting material.
-
Analyze the purified material for purity and the absence of suspected poisons before use in the Suzuki-Miyaura reaction.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of this compound
Objective: To provide a baseline protocol for the synthesis of Abiraterone acetate, which can be used for troubleshooting.
Materials:
-
This compound
-
Diethyl(3-pyridyl)borane
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Base (e.g., anhydrous Na₂CO₃ or K₂CO₃)
-
Degassed solvent (e.g., a mixture of toluene and water, or THF and water)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), diethyl(3-pyridyl)borane (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Caption: Mechanism of palladium catalyst poisoning.
Caption: Workflow for the regeneration of a poisoned Pd/C catalyst.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 7. dcl-inc.com [dcl-inc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and potential degradation of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic steroid intermediate. Its most significant application is as a key precursor in the synthesis of Abiraterone Acetate, a medication used in the treatment of prostate cancer.[1]
Q2: What are the likely sites of degradation on the this compound molecule?
A2: Based on its chemical structure, the molecule has several potentially labile sites prone to degradation under certain conditions:
-
3-acetate group: Susceptible to hydrolysis, leading to the formation of the corresponding 3-beta-alcohol.
-
Carbon-Iodine bond at C17: This vinylic iodide can undergo various reactions, including reduction, coupling, or elimination, particularly in the presence of light, heat, or certain catalysts.
-
Double bonds at C5 and C16: These sites are susceptible to oxidation, which can lead to the formation of various oxygenated byproducts.
Q3: How should this compound be stored to minimize degradation?
A3: To ensure stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, moisture, and oxygen should be minimized to prevent hydrolysis and oxidation. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Impurities in a Freshly Acquired Sample
-
Symptom: Chromatographic analysis (TLC, HPLC, LC-MS) of a new batch of the compound shows multiple spots/peaks in addition to the main product.
-
Possible Cause: Degradation may have occurred during shipping or storage. The most common impurity is the hydrolyzed product, 17-Iodoandrosta-5,16-dien-3beta-ol.
-
Troubleshooting Steps:
-
Confirm the identity of the major impurity: Use a co-spot on TLC with a synthesized standard of the hydrolyzed product or analyze by LC-MS to confirm the mass of the impurity.
-
Assess the purity quantitatively: Use a validated HPLC method to determine the percentage of the main compound and the impurities.
-
Purification: If the purity is unacceptable for the intended application, the compound can be repurified using column chromatography or recrystallization.
-
Issue 2: Low Yield in Suzuki Coupling Reactions
-
Symptom: The yield of the desired coupled product (e.g., Abiraterone Acetate) is significantly lower than expected.
-
Possible Causes:
-
Degradation of the starting material: The 17-iodo group may have degraded, leading to a lower effective concentration of the reactant.
-
Suboptimal reaction conditions: The catalyst, base, or solvent may not be appropriate or of sufficient quality.
-
-
Troubleshooting Steps:
-
Verify the purity of the starting material: Run a fresh analysis of the this compound before starting the reaction.
-
Optimize reaction conditions: Refer to established protocols for the Suzuki reaction with this substrate.[2][3] Ensure all reagents are fresh and anhydrous where necessary.
-
Monitor the reaction closely: Use TLC or HPLC to track the consumption of the starting material and the formation of the product. This can help identify if the reaction is stalling or if side products are forming.
-
Potential Degradation Pathways
The following diagram illustrates the hypothetical primary degradation pathways of this compound based on its chemical structure.
References
Validation & Comparative
A Comparative Guide to 17-Iodo vs. 17-Bromo Androsta-5,16-dien-3β-ol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. In the synthesis of complex molecules such as the anticancer drug Abiraterone, the choice of halide precursor on the steroidal backbone is a critical parameter influencing reaction efficiency, cost, and overall yield. This guide provides an objective comparison of 17-iodo-androsta-5,16-dien-3β-ol and 17-bromo-androsta-5,16-dien-3β-ol as substrates in the Suzuki coupling reaction.
Executive Summary
In the context of palladium-catalyzed Suzuki coupling reactions, the reactivity of the vinyl halide at the C-17 position of the androsta-5,16-dien-3β-ol scaffold follows the general principle of halide reactivity: iodide > bromide. The weaker carbon-iodine bond in 17-iodo-androsta-5,16-dien-3β-ol facilitates a more rapid oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle. This enhanced reactivity typically translates to milder reaction conditions, shorter reaction times, and potentially higher yields compared to its 17-bromo counterpart. However, the choice between the iodo and bromo derivative also involves considerations of substrate stability, cost, and availability. While the 17-bromo derivative is generally less reactive, it has been successfully employed in the synthesis of Abiraterone, suggesting it is a viable and potentially advantageous alternative under optimized conditions.
Data Presentation: A Comparative Overview
| Parameter | 17-Iodo-androsta-5,16-dien-3β-ol | 17-Bromo-androsta-5,16-dien-3β-ol |
| Relative Reactivity | High | Moderate to High |
| Typical Catalyst | Bis(triphenylphosphine)palladium(II) chloride | Bis(triphenylphosphine)palladium(II) chloride or similar Pd(II) or Pd(0) complexes |
| Typical Base | Aqueous Sodium Carbonate (Na₂CO₃) | Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) |
| Typical Solvent | Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP) | Dioxane/Water or N,N-Dimethylformamide (DMF)/Water |
| Typical Temperature | 70-80 °C | 40-80 °C (Higher temperatures may be needed to match the reactivity of the iodo-substrate) |
| Reaction Time | Generally shorter | Generally longer than the iodo-substrate under similar conditions |
Experimental Protocols
The following are representative experimental protocols for the Suzuki coupling of 17-iodo- and a general protocol for 17-halo-androsta-5,16-dien-3β-ol derivatives.
Protocol 1: Suzuki Coupling of 17-Iodo-androsta-5,16-dien-3β-ol
This protocol is adapted from a documented synthesis of Abiraterone.
Materials:
-
17-Iodo-androsta-5,16-dien-3β-ol
-
Diethyl(3-pyridyl)borane
-
Bis(triphenylphosphine)palladium(II) chloride
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
N-Methyl-2-pyrrolidone (NMP) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a 3L three-necked flask, add 750 mL of NMP.
-
With stirring, add 50 g of 17-iodo-androsta-5,16-dien-3β-ol, 88 mg of bis(triphenylphosphine)palladium(II) chloride, and 19.74 g of diethyl(3-pyridyl)borane.
-
Add 345 mL of 2M Na₂CO₃ solution to the mixture.
-
Heat the reaction mixture and maintain the temperature at approximately 70-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Add 1500 mL of water to the reaction solution, stir, and then filter the resulting precipitate.
-
Wash the solid with water and dry under vacuum to yield 17-(3-pyridyl)androsta-5,16-dien-3β-ol (Abiraterone).
Protocol 2: General Suzuki Coupling of 17-Halo-androsta-5,16-dien-3β-ol Acetate
This protocol is based on a general method for the coupling of 17-halo-androstane derivatives and would be applicable to the 17-bromo substrate, likely requiring optimization of temperature and reaction time.
Materials:
-
17-Bromo-androsta-5,16-dien-3β-ol acetate
-
3-Pyridine boronic acid pinacol ester
-
Potassium Phosphate (K₃PO₄)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Dioxane
-
Water
Procedure:
-
In a reaction flask, add 17-bromo-androsta-5,16-dien-3β-ol acetate (10 mmol), 3-pyridine boronic acid pinacol ester (11 mmol), and potassium phosphate (12 mmol).
-
Add 50 mL of dioxane and 10 mL of water to the flask.
-
Heat the mixture to 40 °C and stir until the system is homogeneous.
-
Add the palladium catalyst (e.g., 0.1-5 mol%).
-
Continue stirring at a suitable temperature (e.g., 40-100 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting the C-17 halide precursor.
Alternative synthetic routes to Abiraterone not using 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
For researchers and drug development professionals seeking to synthesize the key prostate cancer therapeutic, Abiraterone, this guide provides a comparative analysis of established synthetic routes that circumvent the use of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate. This document outlines two primary alternative pathways, starting from the readily available dehydroepiandrosterone (DHEA), and offers a detailed examination of their respective experimental protocols and performance metrics.
The synthesis of Abiraterone, a potent inhibitor of CYP17A1, is a critical process in the production of the life-extending drug, Zytiga®. While various methods exist, this guide focuses on two prominent alternatives to the 17-iodo intermediate pathway: a route proceeding via a 17-enol triflate intermediate followed by a Suzuki coupling, and another employing a 17-tosylhydrazone intermediate that undergoes a palladium-catalyzed cross-coupling reaction. A third, less detailed alternative involving a Negishi coupling is also briefly mentioned.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the two primary alternative synthetic routes to Abiraterone, providing a clear comparison of their efficiencies.
| Parameter | Route 1: 17-Enol Triflate | Route 2: 17-Tosylhydrazone |
| Starting Material | Dehydroepiandrosterone Acetate (DHEA-OAc) | Dehydroepiandrosterone (DHEA) |
| Key Intermediate | 3β-Acetoxy-17-(trifluoromethanesulfonyloxy)androsta-5,16-diene | Dehydroepiandrosterone-17-tosylhydrazone |
| Key Reaction | Suzuki Coupling | Palladium-Catalyzed Cross-Coupling |
| Coupling Partner | Diethyl(3-pyridyl)borane | 3-Bromopyridine |
| Overall Yield | ~49% | 51.9%[1][2] |
| Final Purity (Post-Purification) | >99.5% | >99.0%[2] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary alternative synthetic routes to Abiraterone.
Caption: Route 1: Synthesis via a 17-Enol Triflate Intermediate.
Caption: Route 2: Synthesis via a 17-Tosylhydrazone Intermediate.
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the two compared synthetic routes.
Route 1: Synthesis via 17-Enol Triflate Intermediate
Step 1: Formation of 3β-Acetoxy-17-(trifluoromethanesulfonyloxy)androsta-5,16-diene (17-Enol Triflate)
Dehydroepiandrosterone 3-acetate is reacted with triflic anhydride in the presence of a hindered base such as 2,6-di-tert-butyl-4-methylpyridine.[3] Alternatively, a less expensive base like triethylamine can be used to reduce by-product formation.[1] The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures. The crude product can be purified by crystallization to achieve high purity (>98%).
Step 2: Suzuki Coupling to form Abiraterone Acetate
The 17-enol triflate intermediate is coupled with diethyl(3-pyridyl)borane in a solvent system such as aqueous tetrahydrofuran.[3] The reaction is catalyzed by a palladium catalyst, with bis(triphenylphosphine)palladium(II) chloride being reported as superior to other catalysts.[3] A base, such as aqueous sodium carbonate, is used as a nucleophilic activator.[3] The reaction yields Abiraterone acetate, which can be isolated and purified by column chromatography and/or recrystallization. An isolated yield of 84% for the coupling step has been reported.[3]
Route 2: Synthesis via 17-Tosylhydrazone Intermediate
This three-step synthesis starts from dehydroepiandrosterone and achieves an overall yield of 51.9%.[1]
Step 1: Preparation of Dehydroepiandrosterone-17-tosylhydrazone
Dehydroepiandrosterone (1.442 g, 5 mmol) and p-toluenesulfonyl hydrazide (0.931 g, 5 mmol) are dissolved in methanol (40 mL).[1] A catalytic amount of 3 M sulfuric acid (0.05 mL) is added, and the mixture is heated to reflux for 5 hours.[1] The completion of the reaction is monitored by thin-layer chromatography. The resulting tosylhydrazone can be isolated by filtration after cooling the reaction mixture. This step has been reported to achieve a yield of 91.6%.[1]
Step 2: Palladium-Catalyzed Cross-Coupling to form Abiraterone
The dehydroepiandrosterone-17-tosylhydrazone is subjected to a palladium-catalyzed cross-coupling reaction with 3-bromopyridine. Optimized conditions for this reaction include the use of Pd2(dba)3 as the catalyst, Xphos as the ligand, and LiOtBu as the base in 1,4-dioxane as the solvent.[1] The reaction mixture is heated at 110 °C for 18 hours.[1] After cooling, the reaction is quenched, and the product is extracted. Purification is carried out by column chromatography.
Step 3: Acetylation to form Abiraterone Acetate
The Abiraterone obtained from the previous step is then acetylated to yield the final product, Abiraterone acetate. This is a standard procedure and can be achieved using reagents such as acetyl chloride or acetic anhydride.
A Note on Negishi Coupling
Another potential alternative route involves the Negishi coupling of a 17-iodo intermediate with a 3-pyridylzinc halide. This method avoids the use of expensive borane reagents. However, detailed experimental protocols and comprehensive yield data are less readily available in the reviewed literature, making a direct quantitative comparison challenging at this time.
Conclusion
Both the 17-enol triflate and the 17-tosylhydrazone routes offer viable and effective alternatives to the synthesis of Abiraterone that avoids the use of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate. The tosylhydrazone route is reported with a slightly higher overall yield and utilizes less expensive coupling partners. The choice of synthetic route will ultimately depend on factors such as cost of reagents, scalability, and the specific capabilities of the research or manufacturing facility. This guide provides the necessary data and procedural outlines to aid in this critical decision-making process.
References
Navigating Reactivity: A Comparative Guide to Steroidal Vinyl Iodides and Vinyl Triflates in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of substrate in carbon-carbon bond formation is critical to the efficiency and success of complex molecular syntheses. This guide provides an objective comparison of the reactivity of two key intermediates in steroid chemistry: steroidal vinyl iodides and steroidal vinyl triflates. The focus is on their performance in widely-used palladium-catalyzed cross-coupling reactions, supported by available experimental data.
In the realm of steroid modification and the synthesis of novel steroidal compounds, vinyl iodides and vinyl triflates serve as versatile handles for introducing molecular diversity. Their relative reactivity in cornerstone reactions such as Suzuki, Stille, and Sonogashira couplings dictates the choice of reaction conditions and can significantly impact yield and reaction time.
General Reactivity Trends
The reactivity of these vinyl derivatives is intrinsically linked to the nature of the leaving group. The carbon-iodine (C-I) bond is weaker than the carbon-oxygen bond of a triflate group, which generally leads to a higher reactivity for vinyl iododes in the oxidative addition step of the catalytic cycle, often the rate-determining step in palladium-catalyzed cross-couplings.
This established trend is reflected in the general order of reactivity for vinyl substrates in various cross-coupling reactions:
Vinyl Iodide > Vinyl Triflate > Vinyl Bromide > Vinyl Chloride [1][2]
For Sonogashira couplings, this reactivity hierarchy is explicitly noted, highlighting the superior performance of vinyl iodides.[1][2][3] In Stille reactions, vinyl iodides are preferred for their ability to react faster and under milder conditions compared to vinyl bromides, to which vinyl triflates are often compared in terms of reactivity.[2]
Comparative Data in Cross-Coupling Reactions
While a comprehensive, direct quantitative comparison of steroidal vinyl iodides and triflates under identical conditions for all major cross-coupling reactions is not extensively documented in a single study, the available literature provides valuable insights into their relative performance.
| Reaction Type | Steroidal Substrate | Coupling Partner | Catalyst System | Solvent | Base | Conditions | Yield | Reference |
| Suzuki-Miyaura | General Vinyl Triflates | Arylboronic acids | Pd(OAc)₂ / PCy₃ | Dioxane/Water | K₃PO₄ | Room Temp. | High | General observation, specific steroidal data limited. |
| Stille | Steroidal Vinyl Iodide | Vinyltributyltin | Pd(PPh₃)₄ | N/A | N/A | Microwave | Drastically reduced reaction times | Qualitative observation from a study on microwave-assisted synthesis. |
| Sonogashira | General Vinyl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | THF | Diisopropylamine | Room Temp., 3h | 89% | Representative protocol, not on a steroidal substrate. |
| Heck (Deoxygenative) | Estrone-derived Vinyl Triflate | Aryl Iodide | Pd(OAc)₂ / Bu₄NI | THF/H₂O | Na₂CO₃ | 100 °C | 88% | Specific example of a successful reaction with a steroidal vinyl triflate.[4] |
| Sonogashira | General Vinyl Triflates | Terminal Alkyne | Pd catalyst / CuI | Amine | Amine | Room Temp. | High | General reactivity trend suggests slightly less reactive than vinyl iodide.[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting protocols to new steroidal systems. Below are representative experimental protocols for key cross-coupling reactions.
Sonogashira Coupling of an Aryl Halide (General Protocol)
A solution of the aryl halide (1.0 eq) in a suitable solvent like THF is prepared at room temperature. To this solution, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (CuI, 0.025 eq), a base such as diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq) are added sequentially. The reaction mixture is stirred for a specified time, typically a few hours, and monitored by TLC or GC/MS. Upon completion, the reaction is worked up by dilution with an organic solvent, filtration, and purification by chromatography.[1]
Deoxygenative Heck Reaction of a Steroidal Vinyl Triflate
An estrone-derived vinyl triflate (100 mol%) and an aryl iodide (160 mol%) are combined with palladium(II) acetate (Pd(OAc)₂, 5 mol%), tetrabutylammonium iodide (Bu₄NI, 20 mol%), sodium formate (NaO₂CH, 200 mol%), and sodium carbonate (Na₂CO₃, 100 mol%) in a mixture of THF and water (40:1). The reaction mixture is heated to 100 °C. The product is then isolated and purified using standard chromatographic techniques.[4]
Reaction Pathways and Workflow
The general catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding the reactivity differences between vinyl iodides and vinyl triflates. The initial oxidative addition of the vinyl substrate to the Pd(0) catalyst is a critical step where the weaker C-I bond in vinyl iodides facilitates a faster reaction rate compared to the C-OTf bond in vinyl triflates.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
The logical workflow for selecting a substrate and developing a synthetic route often involves considering the desired reactivity and the availability of starting materials.
Caption: Logical workflow for substrate selection in cross-coupling reactions.
Conclusion
The choice between steroidal vinyl iodides and vinyl triflates in cross-coupling reactions is a balance between reactivity, stability, and the availability of the starting materials. The general consensus, supported by qualitative trends in the literature, is that steroidal vinyl iodides are more reactive and can often be coupled under milder conditions, potentially leading to higher yields and shorter reaction times. However, steroidal vinyl triflates are also valuable and effective coupling partners , particularly in cases where the corresponding vinyl iodide is difficult to synthesize or unstable. The successful use of a steroidal vinyl triflate in a deoxygenative Heck reaction demonstrates their utility in complex syntheses.[4] For researchers in drug development, understanding these nuances is key to optimizing synthetic routes and accelerating the discovery of novel steroidal therapeutics. Further head-to-head quantitative studies on a range of steroidal scaffolds would be highly beneficial to the field.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 4. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Impurities in 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of impurities in 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, a key intermediate in the synthesis of Abiraterone Acetate.[1][2] The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document outlines potential impurities, compares suitable analytical techniques, and provides detailed experimental protocols and illustrative data to aid in method selection and implementation.
Introduction to Potential Impurities
Impurities in this compound can originate from various sources, including the synthetic route and degradation. Understanding these potential impurities is the first step in developing robust analytical methods for their control.
Process-Related Impurities: These are substances that are introduced or formed during the synthesis process. Based on the common synthetic pathway starting from dehydroepiandrosterone-3-acetate, potential process-related impurities may include:
-
Unreacted Starting Materials:
-
Reagents and Byproducts:
-
Related Substances:
Degradation Products: These impurities can form during storage or handling of the substance due to exposure to heat, light, humidity, or reactive substances. Forced degradation studies are crucial to identify these potential degradants.[9][10] Potential degradation pathways for the androsta-5,16-diene steroid structure could lead to:
-
Oxidation products
-
Hydrolysis products (e.g., loss of the acetate group)
-
Isomerization products [11]
Comparison of Analytical Methodologies
The choice of analytical methodology is critical for the accurate quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the analysis of steroids and their intermediates.[12][13]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. |
| Applicability | Ideal for non-volatile and thermally labile compounds like steroids. | Suitable for volatile and thermally stable compounds. Derivatization is often required for steroids to increase volatility.[14] | Provides detailed structural information for impurity identification and can be used for quantification without a reference standard for the impurity. |
| Typical Detector | UV/Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | - |
| Advantages | - Wide applicability to various steroid structures.- High resolution and sensitivity, especially with MS detection.- Non-destructive. | - High resolution for complex mixtures.- Very sensitive, especially with FID for organic compounds. | - Unambiguous structure elucidation.- Can quantify impurities without the need for specific impurity standards (qNMR). |
| Limitations | - May require longer analysis times.- Mobile phase consumption can be high. | - Not suitable for non-volatile or thermally unstable compounds.- Derivatization adds complexity and potential for error. | - Lower sensitivity compared to chromatographic methods.- High initial instrument cost. |
Quantitative Data Summary
The following tables present illustrative quantitative data for the analysis of impurities in a hypothetical batch of this compound using different analytical techniques. Note: This data is for demonstrative purposes to showcase the application of the described methods.
Table 1: Impurity Profile by HPLC-UV
| Impurity Name | Retention Time (min) | Area % | Specification Limit (%) |
| Dehydroepiandrosterone-3-acetate | 8.5 | 0.08 | ≤ 0.15 |
| 17-Iodoandrosta-5,16-dien-3beta-ol | 12.2 | 0.12 | ≤ 0.20 |
| Unknown Impurity 1 | 15.8 | 0.04 | ≤ 0.10 |
| Unknown Impurity 2 | 17.1 | 0.06 | ≤ 0.10 |
| Total Impurities | - | 0.30 | ≤ 1.0 |
Table 2: Residual Solvent Analysis by GC-FID
| Solvent | Retention Time (min) | Concentration (ppm) | Specification Limit (ppm) |
| Tetrahydrofuran (THF) | 5.2 | 150 | ≤ 720 |
| Diethyl Ether | 3.8 | 50 | ≤ 5000 |
| Toluene | 7.1 | 25 | ≤ 890 |
| Total Residual Solvents | - | 225 | - |
Table 3: Comparison of HPLC and GC for Key Impurity Quantification
| Impurity | HPLC-UV (Area %) | GC-MS (Area %, as derivative) |
| 17-Iodoandrosta-5,16-dien-3beta-ol | 0.12 | 0.11 |
| Dehydroepiandrosterone-3-acetate | 0.08 | 0.09 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Related Substances
Purpose: To separate and quantify process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis or DAD detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in 25 mL of acetonitrile to obtain a concentration of 1 mg/mL.
Gas Chromatography (GC-FID) for Residual Solvents
Purpose: To quantify residual solvents from the synthesis process.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
Chromatographic Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.53 mm ID, 3.0 µm film thickness)
-
Carrier Gas: Helium or Nitrogen at a constant flow of 3.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Split Ratio: 5:1
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Seal the vial and heat at 80 °C for 20 minutes before injection.
Visualizations
Experimental Workflow for Impurity Quantification
Caption: Workflow for the quantification and identification of impurities.
Logical Relationship of Potential Impurities
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 114611-53-9 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0721461B1 - Synthesis of 17-(3-pyridyl) steroids - Google Patents [patents.google.com]
- 5. 17-Iodoandrosta-5,16-dien-3beta-ol synthesis - chemicalbook [chemicalbook.com]
- 6. (3β)-17-Iodoandrosta-5,16-dien-3-ol | LGC Standards [lgcstandards.com]
- 7. echemi.com [echemi.com]
- 8. 17-Iodoandrosta-5,16-dien-3beta-ol | 32138-69-5 [chemicalbook.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Production of malodorous steroids from androsta-5,16-dienes and androsta-4,16-dienes by Corynebacteria and other human axillary bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
For Researchers, Scientists, and Drug Development Professionals
Immunoassays are widely used for their convenience and high-throughput capabilities in measuring steroid hormones.[4][5] However, a significant limitation is the potential for cross-reactivity, where molecules with similar structures to the target analyte bind to the assay's antibodies, leading to inaccurate measurements.[3][4][6] This guide outlines the experimental protocols and data presentation structures necessary to conduct a robust cross-reactivity study of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate against common steroidal immunoassays.
The Significance of Cross-Reactivity for this compound
This compound is a synthetic steroid and a direct precursor to Abiraterone Acetate, a potent inhibitor of the enzyme CYP17A1 used in the treatment of prostate cancer.[7][8][9][10][11] Given its structural backbone, it is plausible that this compound could interfere with immunoassays for endogenous androgens and other steroids. Such interference could lead to the overestimation of hormone levels, potentially impacting clinical diagnostics and research outcomes.[4][12]
Hypothetical Cross-Reactivity Data
To illustrate how data from a cross-reactivity study should be presented, the following table provides a template for summarizing potential findings. The values presented here are hypothetical and should be replaced with experimental data. The selection of analytes for comparison is based on structural similarity and common clinical panels.
| Analyte Immunoassay | Target Analyte | Test Compound | Concentration of Test Compound | Percent Cross-Reactivity (%) |
| Testosterone | Testosterone | This compound | 100 ng/mL | [Insert Experimental Data] |
| Dehydroepiandrosterone (DHEA) | DHEA | This compound | 100 ng/mL | [Insert Experimental Data] |
| Androstenedione | Androstenedione | This compound | 100 ng/mL | [Insert Experimental Data] |
| Progesterone | Progesterone | This compound | 100 ng/mL | [Insert Experimental Data] |
| Abiraterone | Abiraterone | This compound | 100 ng/mL | [Insert Experimental Data] |
Experimental Protocols
A detailed and standardized protocol is essential for generating reliable and reproducible cross-reactivity data. Below is a recommended methodology for assessing the cross-reactivity of this compound in competitive immunoassays.
Objective:
To determine the percentage of cross-reactivity of this compound in commercially available immunoassays for Testosterone, DHEA, Androstenedione, Progesterone, and Abiraterone.
Materials:
-
This compound (high purity)
-
Commercially available ELISA or Chemiluminescence Immunoassay (CLIA) kits for Testosterone, DHEA, Androstenedione, Progesterone, and Abiraterone.
-
Steroid-free serum or buffer provided in the immunoassay kits.
-
Calibrators for each target analyte.
-
Precision pipettes and disposable tips.
-
Microplate reader or appropriate detection system.
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the steroid-free serum or assay buffer to create a series of working solutions at various concentrations.
-
Assay Performance:
-
Allow all reagents to come to room temperature.
-
Follow the manufacturer's instructions for the respective immunoassay kit.
-
In separate wells, add the prepared working solutions of this compound in place of the sample.
-
Run the standard curve for the target analyte in parallel as per the kit protocol.
-
Include a zero-concentration control (blank) containing only the assay buffer or steroid-free serum.
-
-
Data Analysis:
-
Calculate the concentration of the target analyte that would produce a 50% reduction in signal (IC50) from the standard curve.
-
Determine the concentration of this compound that causes a 50% reduction in signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
Visualizing the Context
To better understand the relationships and workflows, the following diagrams have been generated using Graphviz.
Caption: Simplified synthesis pathway from Dehydroepiandrosterone to Abiraterone Acetate.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently lacking, this guide provides the necessary framework for researchers to conduct these crucial studies. By following the outlined protocols and data presentation formats, the scientific community can build a comprehensive understanding of the immunoassay specificity for this compound and its potential impact on steroid hormone measurements. This will ultimately contribute to more accurate and reliable data in both research and clinical applications.
References
- 1. This compound | 114611-53-9 [chemicalbook.com]
- 2. 17-Iodoandrosta-5,16-dien-3beta-ol | 32138-69-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Synthesis and Structure-Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dehydroepiandrostenedione sulphate interferes in many direct immunoassays for testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Purity of Commercial 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the purity of commercially available 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, a critical intermediate in the synthesis of the prostate cancer drug, Abiraterone Acetate.[1][2][3] The quality and purity of this starting material are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for assessing purity and presents a comparative analysis of hypothetical commercial samples, supported by data tables and workflow visualizations.
Introduction
This compound (CAS No. 114611-53-9) is a steroidal compound that serves as a key precursor in the synthesis of Abiraterone Acetate.[4][5] Given its role in pharmaceutical manufacturing, the presence of impurities can significantly impact the yield and quality of the final drug product, potentially introducing unwanted side effects. Therefore, rigorous analytical testing of commercial batches is essential. This guide benchmarks the purity of this intermediate from several hypothetical suppliers to illustrate the importance of thorough analytical characterization.
Data Presentation: Comparative Purity Analysis
The following tables summarize the hypothetical purity data obtained from the analysis of this compound samples from three different commercial suppliers.
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| Supplier A | A-001 | 12.54 | 99.85 | 99.85 |
| Supplier B | B-001 | 12.55 | 99.12 | 99.12 |
| Supplier C | C-001 | 12.53 | 98.57 | 98.57 |
Table 2: Impurity Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
| Supplier | Lot Number | Impurity 1 (Retention Time) | Impurity 1 Area (%) | Impurity 2 (Retention Time) | Impurity 2 Area (%) | Total Impurities (%) |
| Supplier A | A-001 | 15.21 | 0.08 | 16.03 | 0.05 | 0.13 |
| Supplier B | B-001 | 15.22 | 0.45 | 16.04 | 0.31 | 0.76 |
| Supplier C | C-001 | 15.20 | 0.89 | 16.02 | 0.43 | 1.32 |
Table 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
| Supplier | Lot Number | 1H NMR | 13C NMR | Purity by qNMR (%) |
| Supplier A | A-001 | Conforms to Structure | Conforms to Structure | 99.9 |
| Supplier B | B-001 | Conforms to Structure | Conforms to Structure, minor unidentified peaks | 99.2 |
| Supplier C | C-001 | Conforms to Structure, visible solvent residue | Conforms to Structure, minor unidentified peaks | 98.7 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this benchmark are provided below. These protocols are based on established methods for steroid analysis.[6][7][8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is employed to separate and identify volatile impurities. Due to the low volatility of steroids, derivatization is often required.[7][9][10]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for steroid analysis (e.g., Rxi-1ms).[9]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 150°C, ramp to 300°C.
-
Derivatization: Silylation of hydroxyl groups to increase volatility.[10]
-
Mass Spectrometry: Electron ionization (EI) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the compound, as well as for identifying impurities.[8][11][12]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3).
-
Experiments:
-
1H NMR: To confirm the proton environment of the molecule.
-
13C NMR: To confirm the carbon skeleton.
-
Quantitative NMR (qNMR): To determine the absolute purity against a certified internal standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in this guide.
References
- 1. This compound | 114611-53-9 [chemicalbook.com]
- 2. 17-Iodoandrosta-5,16-dien-3beta-ol | 32138-69-5 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Efficacy comparison of different palladium ligands for Suzuki coupling of steroidal vinyl iodides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds. Its application in the modification of complex molecules, such as steroids, has opened new avenues for the development of novel therapeutics and biologically active compounds. The choice of the palladium ligand is critical for the success of these transformations, particularly when dealing with sterically hindered substrates like steroidal vinyl iodides. This guide provides an objective comparison of the efficacy of different palladium ligands for this specific application, supported by experimental data.
Ligand Performance Comparison
The efficiency of a palladium-catalyzed Suzuki coupling reaction is highly dependent on the nature of the phosphine ligand attached to the palladium center. The ligand influences the stability of the catalyst, the rate of oxidative addition, transmetalation, and reductive elimination. For sterically demanding substrates such as steroidal vinyl iodides, bulky and electron-rich phosphine ligands have demonstrated superior performance over traditional ligands.
Here, we compare the performance of several commonly used palladium ligands in the Suzuki coupling of a model steroidal vinyl iodide, 17-iodovinyl-epiandrosterone, with phenylboronic acid.
| Ligand/Catalyst System | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Traditional Ligands | ||||||||
| Pd(PPh₃)₄ | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 60-80 | [1][2] |
| Buchwald Ligands | ||||||||
| SPhos | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2] |
| XPhos | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 1 | >95 | [2][3] |
| Other Ligands | ||||||||
| PdCl₂(dppf) | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | [2] |
Note: The data presented is compiled from various sources and should be used as a qualitative guide. "High" and "Good" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.
From the comparative data, it is evident that the Buchwald ligands, SPhos and XPhos , offer significantly higher yields and dramatically shorter reaction times compared to the traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst.[2] The bulky and electron-rich nature of these biarylphosphine ligands facilitates the key steps of the catalytic cycle, even with sterically hindered steroidal substrates.[4] PdCl₂(dppf) also demonstrates high efficacy, often providing excellent yields in short reaction times.[2]
Experimental Protocols
Below are detailed experimental protocols for the Suzuki coupling of a steroidal vinyl iodide using different palladium-ligand systems.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the steroidal vinyl iodide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv). The palladium source and the ligand are then added, followed by the solvent. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Specific Protocols
Protocol 1: Using Pd(PPh₃)₄
-
Reactants: 17-iodovinyl-epiandrosterone (1.0 equiv), phenylboronic acid (1.2 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: Toluene/H₂O (4:1).
-
Temperature: 100 °C.
-
Reaction Time: 18 hours.
Protocol 2: Using SPhos Ligand
-
Reactants: 17-iodovinyl-epiandrosterone (1.0 equiv), phenylboronic acid (1.5 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%).
-
Ligand: SPhos (4 mol%).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: Toluene/H₂O (4:1).
-
Temperature: 100 °C.
-
Reaction Time: 1 hour.
Protocol 3: Using XPhos Ligand
-
Reactants: 17-iodovinyl-epiandrosterone (1.0 equiv), phenylboronic acid (1.5 equiv).
-
Catalyst: Pd₂(dba)₃ (2 mol%).
-
Ligand: XPhos (4 mol%).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: 1,4-Dioxane.
-
Temperature: 100 °C.
-
Reaction Time: 1 hour.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are oxidative addition of the vinyl iodide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Abiraterone Synthesis: A Cost-Benefit Analysis of Common Precursors
For Researchers, Scientists, and Drug Development Professionals
Abiraterone acetate, a key therapeutic agent in the treatment of castration-resistant prostate cancer, is a synthetic steroid derived from readily available precursors. The efficiency and cost-effectiveness of its synthesis are critical considerations for pharmaceutical research and manufacturing. This guide provides a detailed comparison of the most common synthetic routes to Abiraterone, starting from Dehydroepiandrosterone (DHEA) and its 3-acetate derivative. We present a cost-benefit analysis based on reaction yields, reagent costs, and process complexity, supported by detailed experimental protocols and workflow visualizations.
Executive Summary
The synthesis of Abiraterone predominantly commences from Dehydroepiandrosterone (DHEA) or its acetylated form, DHEA acetate. Three primary synthetic pathways have been established, each characterized by a key intermediate: a 17-enol triflate, a 17-iodo vinyl intermediate, or a 17-tosylhydrazone. While all routes can successfully yield Abiraterone, they differ significantly in terms of reagent costs, reaction conditions, and overall efficiency. The choice of a particular route is often a trade-off between higher yields and the use of more expensive or hazardous reagents.
Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative parameters of the three main synthetic routes to Abiraterone.
| Parameter | Route 1: 17-Enol Triflate | Route 2: 17-Iodo Vinyl Intermediate | Route 3: 17-Tosylhydrazone Intermediate |
| Starting Material | DHEA Acetate | DHEA or DHEA Acetate | DHEA |
| Key Reagents | Triflic anhydride, 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or other hindered bases, Diethyl(3-pyridyl)borane | Hydrazine hydrate, Iodine, 1,1,3,3-tetramethylguanidine (TMG), Diethyl(3-pyridyl)borane | p-Toluenesulfonylhydrazide, 3-Bromopyridine, Palladium catalyst |
| Overall Yield | ~49%[1] | 41.5% - 57%[2][3] | ~52%[2][4] |
| Number of Steps | 2-3 | 3-4 | 3 |
| Relative Cost | High | Moderate | Low to Moderate |
| Key Advantages | High yield in the coupling step. | Avoids expensive and hazardous triflic anhydride.[3] | Utilizes lower-cost 3-bromopyridine instead of diethyl(3-pyridyl)borane.[4] |
| Key Disadvantages | High cost of triflic anhydride and hindered bases.[3][4] Formation of by-products.[4] | Suzuki coupling can be slow (up to 4 days).[4] Potential for impurity formation. | Longer reaction times for the coupling step may be required.[4] |
Mechanism of Action: Targeting Androgen Synthesis
Abiraterone's therapeutic effect stems from its potent and irreversible inhibition of the enzyme Cytochrome P450 17A1 (CYP17A1).[5][6] CYP17A1 is a critical enzyme in the steroidogenesis pathway, responsible for two key reactions: 17α-hydroxylase and 17,20-lyase activities.[6][7] By inhibiting both of these functions, Abiraterone effectively blocks the synthesis of androgens, including testosterone, in the testes, adrenal glands, and prostate tumor tissue.[5][8] This deprivation of androgens, which fuel the growth of prostate cancer cells, leads to a reduction in tumor growth and proliferation.
Experimental Protocols
The following are generalized experimental protocols for the key steps in each synthetic route. Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Route 1: Synthesis via 17-Enol Triflate
This route involves the conversion of DHEA acetate to a 17-enol triflate, which then undergoes a Suzuki coupling reaction.
Step 1: Formation of 3β-acetoxyandrost-5,16-dien-17-yl trifluoromethanesulfonate
-
Dissolve DHEA acetate in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Add a hindered base, such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP).
-
Slowly add trifluoromethanesulfonic anhydride (triflic anhydride) and stir the reaction mixture until completion.
-
Work up the reaction by quenching with water or a mild acid and extract the product with an organic solvent.
-
Purify the crude triflate by column chromatography.
Step 2: Suzuki Coupling to form Abiraterone Acetate
-
Dissolve the purified 17-enol triflate in a suitable solvent system (e.g., tetrahydrofuran and water).
-
Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride.
-
Add an aqueous solution of a base, typically sodium carbonate.
-
Add diethyl(3-pyridyl)borane and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction, separate the organic layer, and extract the aqueous layer.
-
Combine the organic layers, dry, and concentrate to obtain the crude product.
-
Purify the crude Abiraterone acetate by recrystallization.
Route 2: Synthesis via 17-Iodo Vinyl Intermediate
This pathway avoids the use of expensive triflic anhydride by proceeding through a hydrazone and a subsequent vinyl iodide intermediate.[9]
Step 1: Formation of the Hydrazone
-
Dissolve DHEA or DHEA acetate in a suitable solvent like ethanol.[10]
-
Add hydrazine hydrate and a catalytic amount of acetic acid.
-
Reflux the mixture until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and isolate the hydrazone product by filtration.
Step 2: Formation of 17-iodo-androsta-5,16-dien-3β-ol
-
Dissolve the hydrazone in a solvent such as tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of iodine and a hindered base like 1,1,3,3-tetramethylguanidine (TMG) in THF.
-
Slowly add the hydrazone solution to the iodine/TMG mixture at a controlled temperature.
-
Stir the reaction until completion.
-
Work up the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to quench excess iodine.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the vinyl iodide intermediate if necessary.
Step 3: Suzuki Coupling to form Abiraterone
-
Follow a similar Suzuki coupling procedure as described in Route 1, using the 17-iodo vinyl intermediate as the substrate.
-
The resulting product is Abiraterone (with a free 3β-hydroxyl group).
Step 4: Acetylation to form Abiraterone Acetate
-
Dissolve the purified Abiraterone in a suitable solvent (e.g., dichloromethane).
-
Add acetic anhydride and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) or pyridine.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer and concentrate to yield Abiraterone acetate.
Route 3: Synthesis via 17-Tosylhydrazone Intermediate
This route offers a cost-effective alternative by avoiding both triflic anhydride and the borane reagent, instead utilizing a palladium-catalyzed cross-coupling with 3-bromopyridine.[4]
Step 1: Formation of Dehydroisoandrosterone-17-N-toluenesulfonylhydrazone
-
Dissolve DHEA in a suitable solvent (e.g., methanol).
-
Add p-toluenesulfonylhydrazide and a catalytic amount of acid.
-
Heat the mixture to reflux until the reaction is complete.
-
Cool the reaction mixture and isolate the tosylhydrazone product by filtration.
Step 2: Palladium-Catalyzed Cross-Coupling to form Abiraterone
-
Combine the tosylhydrazone, 3-bromopyridine, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xphos), and a base (e.g., LiOtBu) in an appropriate solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Purify the crude Abiraterone by column chromatography.
Step 3: Acetylation to form Abiraterone Acetate
-
Follow the acetylation procedure described in Route 2 to convert Abiraterone to Abiraterone Acetate.
Conclusion
The selection of a synthetic route for Abiraterone production is a multifaceted decision that balances cost, yield, and process safety. The 17-enol triflate route, while offering good yields, is hampered by the high cost of its key reagents. The 17-iodo vinyl and 17-tosylhydrazone routes present more economically viable alternatives by avoiding expensive reagents. The tosylhydrazone route, in particular, offers a significant cost advantage by replacing diethyl(3-pyridyl)borane with the more affordable 3-bromopyridine. For large-scale industrial production, the latter two routes are likely to be more favorable. Further process optimization and catalyst development may continue to improve the efficiency and cost-effectiveness of Abiraterone synthesis.
References
- 1. US20170044207A1 - Procedure for the preparation of abiraterone acetate and intermediates thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 6. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bcc.bas.bg [bcc.bas.bg]
Navigating the Analytical Maze: A Comparative Guide to Regulatory Guidelines for Steroid Drug Intermediates
For Researchers, Scientists, and Drug Development Professionals
The analytical characterization of steroid drug intermediates is a critical juncture in pharmaceutical development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Navigating the complex landscape of regulatory expectations while selecting the most appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of key analytical techniques, underpinned by international regulatory guidelines, to empower researchers in making informed decisions for the analysis of steroid drug intermediates.
The Regulatory Framework: A Foundation of Quality
The analysis of steroid drug intermediates is governed by a framework of guidelines established by international regulatory bodies, primarily the International Council for Harmonisation (ICH). These guidelines, adopted by authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a harmonized approach to ensure drug quality.
For intermediates, two ICH guidelines are of particular importance:
-
ICH Q7: Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients: This guideline is the cornerstone for ensuring the quality of APIs. While its primary focus is the final API, it explicitly states that GMP principles should be applied to the manufacturing steps of intermediates.[1][2][3] This includes having a robust quality management system, controlled production environments, and validated processes for critical steps that impact the quality of the final API.[1][2] The quality unit is responsible for the release of intermediates for internal use or distribution.[4]
-
ICH Q11: Development and Manufacture of Drug Substances: This guideline provides detailed recommendations on the development and manufacturing process, including the selection and control of starting materials and intermediates.[5] It emphasizes a scientific and risk-based approach to understanding how the manufacturing process and any changes can affect the impurity profile of the drug substance.[5] The carry-over of impurities from starting materials and intermediates into the final API is a key consideration, and control strategies must be in place to manage these risks.[6][7]
The FDA and EMA have adopted these ICH guidelines and provide further specific guidance on their implementation.[8][9][10][11] Both agencies emphasize the importance of a well-defined manufacturing process and the need to justify the selection of starting materials and the controls placed on intermediates.[12][13][14]
The following diagram illustrates the logical workflow for establishing a control strategy for steroid drug intermediates in alignment with regulatory expectations.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for steroid drug intermediates is driven by the specific requirements of the analysis, including the need for separation, identification, and quantification of the intermediate and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common techniques employed. Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in definitive structure elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of steroids, including thermolabile and non-volatile compounds.[15]
Advantages:
-
Wide applicability to various steroid structures.
-
Analysis at ambient temperatures, suitable for thermolabile compounds.
-
Relatively straightforward sample preparation for many solid intermediates.[15]
Limitations:
-
Can have lower separation efficiency compared to GC for some complex mixtures.[15]
-
Detection may require chromophores or derivatization for compounds with poor UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and provides definitive identification through mass spectral data, making it a powerful tool for impurity profiling.
Advantages:
-
Excellent separation efficiency, leading to high resolution of complex mixtures.[15]
-
Highly sensitive and specific detection with mass spectrometry.[15]
-
Gold standard for the confirmation of unknown volatile impurities.[15]
Limitations:
-
Requires analytes to be volatile and thermally stable, often necessitating derivatization.
-
Derivatization can add complexity to sample preparation and may not be suitable for all intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of steroid intermediates and their impurities. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide detailed information about the molecular structure.[16][17][18]
Advantages:
-
Provides definitive structural information.
-
Non-destructive technique.
-
Can be used to determine stereochemistry.[19]
Limitations:
-
Relatively low sensitivity compared to MS-based methods.
-
Complex spectra can be challenging to interpret for large molecules.
Quantitative Performance Comparison
The following tables summarize typical quantitative performance data for HPLC and GC-MS methods used in the analysis of steroid intermediates and related compounds. It's important to note that these values are indicative and can vary significantly based on the specific analyte, matrix, and instrumentation.
Table 1: Comparison of HPLC and GC-MS Performance Characteristics
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range.[20] | Can achieve sub-ng/mL to pg/mL levels, especially with selected ion monitoring (SIM). |
| Limit of Quantitation (LOQ) | Generally in the ng/mL range.[20][21][22] | Can be in the low ng/mL to pg/mL range.[21][22] |
| Linearity (R²) | Typically >0.99.[23][24] | Typically >0.99.[23][24] |
| Precision (RSD%) | Generally <15% for inter- and intra-day precision.[20] | Generally <15% for inter- and intra-day precision. |
| Accuracy/Recovery (%) | Typically within 85-115%.[20] | Typically within 80-120%. |
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of steroid intermediates using HPLC and GC-MS. These should be considered as starting points and will require optimization and validation for specific applications.
General HPLC-UV Method for Steroid Intermediate Purity
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength appropriate for the chromophore of the steroid intermediate (e.g., 240 nm for conjugated systems).
-
Sample Preparation: Dissolve the intermediate in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
General GC-MS Method for Impurity Profiling of a Steroid Intermediate
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 180 °C, hold for 1 minute.
-
Ramp at 10 °C/min to 300 °C, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Mode: Full scan (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh the intermediate and dissolve in a suitable solvent.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS for silylation).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Visualization of Steroid Synthesis Pathways
Understanding the synthetic pathway is crucial for identifying potential impurities that may arise from starting materials, reagents, or side reactions. The following diagrams, generated using Graphviz, illustrate the synthetic pathways for three common steroid drugs, highlighting key intermediates.
Dexamethasone Synthesis Pathway
References
- 1. database.ich.org [database.ich.org]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. veeprho.com [veeprho.com]
- 8. EMA Finalizes Guideline on Starting Materials Used in Manufacture of Non-Recombinant Biologics | RAPS [raps.org]
- 9. EMA adopts biotechnology-derived active substances process validation guideline [manufacturingchemist.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Chemistry of Active Substances Guideline: EMA Request Feedback [dlrcgroup.com]
- 12. dsinpharmatics.com [dsinpharmatics.com]
- 13. pharmtech.com [pharmtech.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. One-dimensional and two-dimensional NMR spectroscopy of sterols | Semantic Scholar [semanticscholar.org]
- 17. books.rsc.org [books.rsc.org]
- 18. iosrjournals.org [iosrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. jddtonline.info [jddtonline.info]
- 21. scispace.com [scispace.com]
- 22. omicsonline.org [omicsonline.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, a halogenated steroid intermediate. Due to its iodinated organic nature, this compound requires handling as hazardous waste to mitigate potential harm to human health and the environment.
Core Disposal Principles
The disposal of this compound must adhere to stringent protocols to ensure safety and compliance with regulations. As a general rule, never dispose of this compound down the drain, as it can be detrimental to aquatic life and ecosystems.[1] All waste containing this substance, including contaminated personal protective equipment (PPE) and experimental apparatus, should be treated as hazardous.
Quantitative Data and Container Specifications
Proper containment is the first step in the disposal process. The following table summarizes key quantitative data and specifications for waste handling.
| Parameter | Specification | Rationale |
| Waste Container Type | High-density polyethylene (HDPE) or other shatter-resistant chemical waste container. | To prevent breakage and leakage during storage and transport.[2][3] |
| Container Filling Level | Do not exceed 90% of the container's capacity. | To allow for potential expansion of contents due to temperature changes and prevent spills.[3] |
| Labeling | Clearly label with "Hazardous Waste," the full chemical name, and any known hazard symbols. | To ensure proper identification and handling by waste management personnel. |
| Segregation | Store separately from incompatible waste streams, such as strong oxidizing or reducing agents. | To prevent dangerous chemical reactions within the waste container.[4] |
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste materials, including residual amounts of the compound, contaminated solvents, and disposable labware, in a designated hazardous waste container.
-
For solid waste, ensure it is securely contained. For liquid waste, use a funnel to avoid contaminating the exterior of the container.[3]
-
-
Container Sealing and Labeling:
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Professional Disposal:
Spill Management
In the event of a spill, the primary objective is to contain the material safely and prevent its spread.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Containment: For small spills, use an absorbent material compatible with iodinated compounds to contain the spill.
-
Clean-up: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container. Moisten the spilled material first to prevent the generation of dust.[4] Do not wash the spill into the sewer system.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, collecting all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate. The following procedures are based on best practices for handling potent steroidal compounds and iodo-organic molecules.
Personal Protective Equipment (PPE)
Given the steroidal nature and iodine content of this compound, a comprehensive approach to personal protection is paramount to minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety Goggles with side shields or Face Shield | Two pairs of powder-free nitrile gloves (chemotherapy-rated recommended). Change outer glove frequently.[1] | Disposable gown with long sleeves and closed front. | N95 or higher-rated respirator to prevent inhalation of fine particles.[1] |
| Solution Preparation and Handling | Safety Goggles | Two pairs of powder-free nitrile gloves. | Laboratory coat or disposable gown. | Work in a certified chemical fume hood. |
| Experimental Procedures | Safety Goggles | Nitrile gloves. | Laboratory coat. | Work in a well-ventilated area or chemical fume hood. |
| Waste Disposal | Safety Goggles | Heavy-duty nitrile or butyl rubber gloves. | Disposable gown over laboratory coat. | As needed, based on the potential for aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to ensure safety and experimental integrity.
2.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Ventilation: Ensure adequate ventilation. For handling the solid compound, a certified chemical fume hood or a powder containment hood is mandatory.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible.
2.2. Handling the Compound:
-
Weighing: Handle the solid compound in a fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.
-
Personal Hygiene: Avoid hand-to-mouth contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Spill Management: In case of a spill, immediately alert personnel in the area. For a small spill of solid material, gently cover with a damp paper towel to avoid raising dust and then clean with an appropriate decontaminating solution. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All solutions and unused solid material containing the compound should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Do not dispose of this compound down the drain.
-
Consider treating the iodo-compound waste by reducing the iodine to a less harmful iodide with a reducing agent like sodium thiosulfate before collection by a certified waste disposal service.
-
-
Contaminated Materials:
-
All disposable PPE (gloves, gowns, etc.) and labware (pipette tips, vials, etc.) that have come into contact with the compound should be considered hazardous waste.
-
Place all contaminated solid waste in a designated, sealed hazardous waste bag or container.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Workflow and Safety Protocol Diagram
The following diagram illustrates the key stages of handling and disposing of this compound.
Caption: A flowchart outlining the safe handling and disposal process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
